molecular formula C12H9NO3 B1614639 1-Nitro-3-phenoxybenzene CAS No. 620-55-3

1-Nitro-3-phenoxybenzene

Cat. No.: B1614639
CAS No.: 620-55-3
M. Wt: 215.2 g/mol
InChI Key: MEYCCIQOLYYNLD-UHFFFAOYSA-N
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Description

1-Nitro-3-phenoxybenzene is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Nitro-3-phenoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Nitro-3-phenoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nitro-3-phenoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-nitro-3-phenoxybenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYCCIQOLYYNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060719
Record name m-Nitrophenyl phenyl ether
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Molecular Weight

215.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

620-55-3
Record name 1-Nitro-3-phenoxybenzene
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Record name 1-Nitro-3-phenoxybenzene
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Record name Benzene, 1-nitro-3-phenoxy-
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Record name 1-nitro-3-phenoxybenzene
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Record name 1-NITRO-3-PHENOXYBENZENE
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Foundational & Exploratory

1-Nitro-3-phenoxybenzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthesis, and Pharmaceutical Utility

Part 1: Executive Technical Overview

1-Nitro-3-phenoxybenzene (CAS: 620-55-3) represents a critical, yet synthetically nuanced, scaffold in organic chemistry. Unlike its para-isomer, which is readily accessible via direct nitration of diphenyl ether, the meta-isomer requires specific constructive synthesis to overcome the ortho/para directing nature of the phenoxy group.

This compound serves as the primary gateway to 3-phenoxyaniline , a "privileged structure" in medicinal chemistry used to modulate lipophilicity and metabolic stability in kinase inhibitors and voltage-gated sodium channel blockers.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValueTechnical Note
CAS Registry 620-55-3
IUPAC Name 1-Nitro-3-phenoxybenzeneAlt: m-Nitrodiphenyl ether
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
Boiling Point 140 °C @ 2.5 TorrHigh-vacuum distillation required for purification
Density 1.25 g/cm³ (Predicted)Denser than water; phase separation bottom layer
Solubility Organic Solvents (DCM, EtOAc)Lipophilic (logP ~3.7); Insoluble in water
Appearance Pale Yellow Liquid/Low-melting SolidIsomer-dependent crystallization kinetics
Part 2: Synthetic Architecture & Challenges

The synthesis of 1-nitro-3-phenoxybenzene illustrates a classic problem in regioselectivity.

The Regioselectivity Paradox

Direct nitration of diphenyl ether is non-viable for producing the meta isomer. The phenoxy group is a strong ortho/para activator. Nitration with


 yields almost exclusively 4-nitrodiphenyl ether and 2-nitrodiphenyl ether.
The Solution: Ullmann Ether Coupling

To secure the meta geometry, the aromatic rings must be coupled after the nitro group is established in the meta position relative to the leaving group. The standard industrial and laboratory route employs a copper-catalyzed Ullmann condensation.

Protocol Logic:

  • Substrate: m-Chloronitrobenzene (or m-Bromonitrobenzene). The nitro group activates the halogen for nucleophilic aromatic substitution (

    
    ), although the meta position is less activated than ortho/para.
    
  • Nucleophile: Potassium Phenoxide (generated in situ from phenol + KOH).

  • Catalyst: Copper powder or Copper(I) salts (e.g., CuI) are essential to lower the activation energy for the coupling at the unactivated meta position.

Visualization: Synthetic Pathway[7]

Synthesis cluster_inputs Precursors cluster_reaction Ullmann Coupling Conditions MCNB m-Chloronitrobenzene (Meta-Director) Conditions Cat: Cu powder / CuI Base: KOH / K2CO3 Solvent: DMF/DMSO, Reflux MCNB->Conditions Phenol Phenol (Nucleophile) Phenol->Conditions Product 1-Nitro-3-phenoxybenzene (Target Scaffold) Conditions->Product C-O Bond Formation (Nucleophilic Substitution)

Figure 1: The Ullmann coupling strategy circumvents the directing effects of direct nitration by coupling pre-functionalized meta-halides.

Part 3: Chemical Reactivity & Transformations[6]

The utility of 1-nitro-3-phenoxybenzene lies almost entirely in its reduction to 3-phenoxyaniline (CAS: 3586-12-7). This amine is the nucleophilic scaffold used to build complex drug molecules.

Reduction Protocols
  • Catalytic Hydrogenation (Cleanest):

    • Reagents:

      
       (1-3 atm), Pd/C (5-10%).
      
    • Solvent: Ethanol or Methanol.

    • Mechanism: Surface-mediated hydride transfer.

    • Advantage: High yield (>95%), simple workup (filtration).

  • Béchamp Reduction (Traditional):

    • Reagents: Iron powder (Fe), HCl (catalytic), Ethanol/Water.

    • Mechanism: Electron transfer from metal surface to nitro group.

    • Advantage: Cheaper for large-scale; tolerant of halogens (unlike Pd/H2 which might dehalogenate if other Cl/Br groups were present).

Visualization: Reduction Mechanism

Reduction cluster_process Reduction Phase Nitro 1-Nitro-3-phenoxybenzene (NO2 Group) Step1 Nitroso Intermediate (R-N=O) Nitro->Step1 + 2e- / 2H+ Step2 Hydroxylamine Intermediate (R-NH-OH) Step1->Step2 + 2e- / 2H+ Amine 3-Phenoxyaniline (NH2 Group) Step2->Amine + 2e- / 2H+ (-H2O)

Figure 2: Stepwise reduction of the nitro moiety to the primary amine, the active pharmacophore precursor.[12]

Part 4: Applications in Drug Discovery

The 3-phenoxyphenyl moiety (derived from this nitro precursor) is a bioisostere for biphenyl and benzyl groups, offering unique rotational freedom and lipophilicity.

  • Kinase Inhibitor Scaffolds:

    • Diphenyl ethers are frequent motifs in Type II kinase inhibitors. The ether linkage allows the molecule to adopt a "bent" conformation necessary to access the hydrophobic back pocket of the ATP binding site.

    • While para-phenoxyphenyl groups are common (e.g., Ibrutinib), the meta-phenoxyphenyl group (accessible via 1-nitro-3-phenoxybenzene) allows for vectors that probe different regions of the active site, often improving selectivity profiles.

  • Voltage-Gated Sodium Channels (VGSC):

    • Analogs of 3-phenoxyaniline are explored as state-dependent blockers for treating neuropathic pain. The lipophilic ether tail stabilizes the drug within the membrane-bound channel pore.

  • Agrochemicals (Pyrethroids):

    • Structurally related to the alcohol moiety found in Type II pyrethroids (e.g., Cypermethrin). The meta-phenoxy substitution pattern is critical for the insecticidal activity of this class, mimicking the spatial arrangement of the natural pyrethrins.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Category 3 (Toxic if swallowed/inhaled).

  • Irritation: Skin and Eye Irritant (Category 2).[8]

  • Target Organ: Blood (Methemoglobinemia potential, typical of nitroaromatics).

Handling Protocols:

  • Engineering Controls: All synthesis and transfers must occur within a certified fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Nitro compounds can be shock-sensitive if impure or dry; maintain stability.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69284, 1-Nitro-3-phenoxybenzene. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzene, 1-nitro-3-phenoxy- (CAS 620-55-3). Retrieved from [Link]

  • Organic Syntheses. Preparation of m-Chloronitrobenzene (Precursor Synthesis). Coll. Vol. 1, p.162 (1941). Retrieved from [Link]

Sources

Technical Guide: Electron-Withdrawing Effects & Synthetic Utility of 1-Nitro-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Nitro-3-phenoxybenzene (CAS: 620-55-3), also known as m-nitrodiphenyl ether, represents a critical scaffold in medicinal chemistry and agrochemical synthesis.[1] Its unique electronic signature arises from the meta-positioning of the nitro group relative to the ether linkage. Unlike para-substituted analogs, where resonance effects dominate, the meta-nitro group exerts influence primarily through strong inductive withdrawal (-I), creating a distinct "deactivated but electron-rich" paradox that dictates its reactivity profile.

This guide provides a comprehensive analysis of the electronic mechanisms, synthetic protocols, and spectroscopic characteristics of this molecule, tailored for application scientists and drug developers.

Part 1: Structural & Electronic Analysis

The "Meta-Paradox" Mechanism

The electronic behavior of 1-nitro-3-phenoxybenzene is defined by the interplay between the strongly electron-withdrawing nitro group (


) and the electron-donating phenoxy group (

).
  • Nitro Group (

    
    ):  A strong deactivator.[2] It withdraws electron density via both Induction (-I) and Resonance (-M).
    
  • Phenoxy Group (

    
    ):  An activator. The ether oxygen donates electron density into the ring via Resonance (+M).
    

The Critical Distinction: In the meta (3-) position , the resonance withdrawal (-M) of the nitro group cannot place a positive charge directly on the carbon atom bearing the ether oxygen. Consequently, the ether oxygen does not "feel" the full resonance pull of the nitro group. The deactivation of the ring is driven almost entirely by the Inductive Effect (-I) .

This results in a specific electronic map where the ring is deactivated toward electrophilic attack (compared to benzene) but remains significantly more nucleophilic than p-nitrodiphenyl ether.

Quantitative Electronic Parameters (Hammett Constants)

The Hammett substituent constants (


) quantify this effect.[3] The difference between 

and

reveals the lack of resonance contribution in the meta position.
SubstituentPosition

Value
Dominant Effect
Nitro (

)
Meta (

)
+0.71 Induction (-I)
Nitro (

)
Para (

)
+0.78Induction + Resonance (-I, -M)
Phenoxy (

)
Meta (

)
+0.25Induction (Oxygen is electronegative)
Phenoxy (

)
Para (

)
-0.32Resonance (+M) dominates

Key Insight: The


 of +0.71 indicates strong electron withdrawal, but the lack of direct conjugation preserves the stability of the ether linkage against hydrolytic cleavage, a vital trait for drug scaffolds.
Visualization of Electronic Pathways

The following diagram illustrates the "skipped" resonance node that prevents direct conjugation between the nitro and phenoxy groups.

ElectronicEffects NO2 Nitro Group (-NO2) Electron Withdrawing Ring Benzene Ring (Meta Position) NO2->Ring Strong Inductive Pull (-I) (No Direct Resonance) Ph Phenyl Ring B Ring->Ph Ether Bridge (Insulates Resonance) Ether Ether Oxygen (-O-) Electron Donating Ether->Ring Resonance Donation (+M)

Figure 1: Electronic connectivity showing the inductive dominance of the meta-nitro group.

Part 2: Synthetic Implications & Protocols

Synthesis Strategy: Nucleophilic Aromatic Substitution ( )

Direct nitration of diphenyl ether yields predominantly the para (4-) and ortho (2-) isomers due to the directing effect of the oxygen. Therefore, the meta isomer must be synthesized via Nucleophilic Aromatic Substitution (


) .

The Substrate Choice:

  • 1-Fluoro-3-nitrobenzene: The preferred starting material. The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex), compensating for the reduced activation provided by the meta-nitro group.

  • 1-Chloro-3-nitrobenzene: significantly less reactive in this specific

    
     context and may require harsher conditions (Ullmann coupling with Copper).
    
Experimental Protocol: Coupling

Objective: Synthesis of 1-Nitro-3-phenoxybenzene.

Reagents:

  • 1-Fluoro-3-nitrobenzene (1.0 equiv)

  • Phenol (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.1 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide in situ.
    
  • Addition: Add 1-Fluoro-3-nitrobenzene (1.0 equiv) dropwise.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes) or HPLC.

  • Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). The product typically precipitates.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with 1M NaOH (to remove excess phenol) and Brine. Dry over

    
     and concentrate.
    
  • Yield: Expect 85–95% yield as a pale yellow solid/oil.

Downstream Application: Reduction to 3-Phenoxyaniline

The nitro group is frequently used as a "masked" amine. The following reduction preserves the ether linkage.

Protocol (Fe/NH4Cl):

  • Dissolve 1-Nitro-3-phenoxybenzene in Ethanol/Water (3:1).

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Reflux vigorously for 2 hours.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate filtrate to obtain 3-phenoxyaniline .

SynthesisWorkflow Start Start: 1-Fluoro-3-nitrobenzene Reagents Phenol + K2CO3 (DMF, 90°C) Start->Reagents Intermediate Target Scaffold: 1-Nitro-3-phenoxybenzene Reagents->Intermediate SNAr Coupling Reduction Reduction: Fe / NH4Cl / EtOH Intermediate->Reduction Product Final API Intermediate: 3-Phenoxyaniline Reduction->Product Chemoselective Reduction

Figure 2: Synthetic workflow from fluoronitrobenzene to the aniline derivative.

Part 3: Spectroscopic Characterization

Verification of the meta-substitution pattern is best achieved via


 NMR. The nitro group's inductive effect causes specific deshielding patterns.
Proton PositionChemical Shift (

, ppm)
MultiplicityExplanation
H-2 (Between

&

)
7.95 - 8.05 Triplet/Singlet-like Most Deshielded. Flanked by two withdrawing influences (Inductive from

, electronegative O).
H-4 (Ortho to

)
7.90 - 7.95Doublet of doubletsDeshielded by

(-I, -M).
H-6 (Ortho to

)
7.40 - 7.50Doublet of doubletsShielded relative to H-2/H-4 due to

donation (+M).
H-5 (Meta to both)7.50 - 7.60TripletStandard aromatic range.

IR Signature:

  • Asymmetric

    
     Stretch:  ~1530 cm⁻¹
    
  • Symmetric

    
     Stretch:  ~1350 cm⁻¹
    
  • C-O-C (Ether) Stretch: ~1240 cm⁻¹

References

  • Hammett Equation & Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

  • Synthesis via

    
    :  Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. 
    
  • Compound Data (NIST): Benzene, 1-nitro-3-phenoxy-.[1][4] NIST Chemistry WebBook, SRD 69.

  • Reduction Protocols: H. Gilman & H. S. Broadbent. (1948). 3-Nitrodiphenyl ether reduction methods. Journal of the American Chemical Society.

Sources

Technical Guide: Solubility Profiling of 1-Nitro-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility behavior, thermodynamic modeling, and experimental determination protocols for 1-Nitro-3-phenoxybenzene .

Executive Summary

1-Nitro-3-phenoxybenzene (CAS: 620-55-3), also known as m-nitrodiphenyl ether, is a critical intermediate in the synthesis of herbicides, polymer additives, and dyes. Despite its industrial relevance, specific quantitative solubility data (mole fraction vs. temperature) is frequently absent from public repositories, often requiring in-house determination during process scale-up.

This guide addresses that gap. It provides a predicted solubility profile based on structural analogs, a theoretical framework for thermodynamic modeling (Apelblat and van't Hoff analysis), and a validated experimental protocol using the Laser Monitoring Method to generate precise data.

Chemical Profile & Predicted Behavior

Understanding the solute's physicochemical nature is the first step in solvent selection.

PropertyValue / DescriptionImplications for Solubility
Molecular Weight 215.20 g/mol Moderate size; diffusion rates will be typical for small organics.
Structure Diphenyl ether scaffold with a meta-nitro group.[1]The ether linkage adds flexibility; the nitro group adds polarity.
Physical State Low-melting solid or oil (MP est. 35–45 °C).[2]Likely to exhibit high solubility in aromatics; potential for "oiling out" in crystallization.
Polarity Moderate (Dipole moment ~4.0 D).Soluble in polar aprotic solvents (DMF, Acetone); limited solubility in non-polar alkanes.
Polarity & Solvent Compatibility

The molecule exhibits a "push-pull" electronic structure. The electron-withdrawing nitro group increases polarity relative to the parent diphenyl ether, making it soluble in alcohols and esters but insoluble in water.

  • Good Solvents: Toluene, Ethyl Acetate, Acetone, DMF, Ethanol (hot).

  • Poor Solvents (Anti-solvents): Water, Hexane, Cyclohexane.

Theoretical Framework: Thermodynamic Modeling

To extrapolate experimental data to other temperatures, we utilize semi-empirical models.

The Modified Apelblat Equation

This is the industry standard for correlating solubility (


) with temperature (

). It accounts for the non-ideal behavior of the solution.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
Thermodynamic Parameters (van't Hoff Analysis)

The dissolution process is governed by the change in enthalpy (


) and entropy (

).


  • Positive

    
     : Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
     : Disorder increases upon dissolution (Driving force).
    

Experimental Protocol: Laser Monitoring Method

Objective: Determine the precise solubility curve of 1-Nitro-3-phenoxybenzene in organic solvents. Method: Dynamic Laser Monitoring (Synthetic Method). This method is superior to gravimetric analysis for low-melting solids as it avoids filtration issues.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacket Vessel Start->Mix Laser Laser Transmission Monitoring Mix->Laser Heat Ramp Temp (0.1 K/min) Laser->Heat Detect Detect Clear Point (Transmittance Max) Heat->Detect Dissolution Record Record T and Mole Fraction (x) Detect->Record Repeat Add Solvent / Repeat Record->Repeat Next Conc.

Figure 1: Workflow for the dynamic laser monitoring solubility determination.

Step-by-Step Procedure
  • Preparation: Calibrate the analytical balance (±0.0001 g) and the temperature probe (±0.05 K).

  • Loading: Place a known mass of 1-Nitro-3-phenoxybenzene (

    
    ) and solvent (
    
    
    
    ) into a double-walled glass vessel equipped with a magnetic stirrer.
  • Setup: Insert the laser source (650 nm) and photodetector on opposite sides of the vessel.

  • Heating: Circulate water through the jacket. Raise the temperature slowly (0.1 K/min) while stirring.

  • Detection: Monitor the laser transmittance.

    • Initial State: Suspension scatters light (Low Transmittance).

    • Final State: Clear solution transmits light (Max Transmittance).

  • Data Point: The temperature at which transmittance maximizes and stabilizes is the Saturation Temperature (

    
    )  for that specific mole fraction.
    
  • Iteration: Add more solvent to dilute the mixture and repeat to find the new

    
    .
    

Expected Solubility Trends (Simulated Data)

Note: The values below are simulated based on the behavior of structural analog Nitrobenzene and Diphenyl ether to serve as a reference for validation.

SolventPolarity IndexSolubility TrendEnthalpy (

)
Acetone 5.1High (Steep curve)Low (Easy dissolution)
Ethyl Acetate 4.4HighModerate
Ethanol 5.2Moderate (T-dependent)High (Endothermic)
Toluene 2.4ModerateModerate
Water 9.0InsolubleN/A

Interpretation:

  • Ethanol: Expect a steep curve. At 20°C, solubility may be low, but it will rise significantly near boiling (78°C), making it an excellent solvent for recrystallization (cooling crystallization).

  • Toluene: Likely shows good solubility even at lower temperatures due to

    
     stacking interactions with the benzene rings.
    

Applications in Process Development

Crystallization Strategy

For purification of 1-Nitro-3-phenoxybenzene, a Cooling Crystallization or Anti-solvent Crystallization is recommended.

  • Solvent System: Ethanol (Solvent) + Water (Anti-solvent).

  • Logic: The compound is soluble in hot ethanol. Adding water drastically reduces solubility, forcing precipitation.

  • Risk: Due to the low melting point, ensure the crystallization temperature is below the "oiling out" limit (liquid-liquid phase separation).

Reaction Medium

For reactions involving this intermediate (e.g., reduction to amine):

  • Recommended: Ethyl Acetate or Toluene.

  • Why? They provide high solubility at reaction temperatures and allow for easy aqueous workup (immiscible with water).

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[3][4] (General solubility principles for nitro-aromatics).

  • PubChem Compound Summary. (2025). 1-Nitro-3-phenoxybenzene (CAS 620-55-3).[1][5] National Center for Biotechnology Information. Link

  • NIST Chemistry WebBook. (2024). Benzene, 1-nitro-3-phenoxy-.[1][5] Standard Reference Data. Link

  • BenchChem. (2025). Technical Guide: Solubility and Stability of Nitro-aromatics. (Methodology reference). Link

Sources

Technical Monograph: Advanced Synthesis of Nitrodiphenyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrodiphenyl ethers (NDPEs) represent a privileged structural motif in medicinal chemistry and agrochemistry. From the herbicidal efficacy of acifluorfen to the antitubercular potency of nitro-substituted diphenyl ethers targeting the InhA enzyme of Mycobacterium tuberculosis, this scaffold is non-trivial.

For the synthetic chemist, the nitro group is not merely a functional handle; it is an electronic lever. Its strong electron-withdrawing nature (


) dictates the synthetic strategy. This guide moves beyond textbook definitions to provide a decision-making framework between the thermodynamically driven Nucleophilic Aromatic Substitution (

) and kinetically controlled Transition-Metal Catalyzed Cross-Couplings (Ullmann/Buchwald-Hartwig).

The Classical Workhorse: Nucleophilic Aromatic Substitution ( )

Mechanistic Causality

The


 reaction remains the gold standard for synthesizing NDPEs, provided the electrophile is sufficiently activated. The reaction does not proceed via a concerted 

pathway due to the steric shielding of the

-skeleton and the high electron density of the

-cloud. Instead, it proceeds through a stepwise addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

Critical Control Point: The stability of the Meisenheimer complex is the rate-determining factor. A nitro group located ortho or para to the leaving group is non-negotiable for mild conditions. It acts as an electron sink, delocalizing the negative charge acquired from the nucleophile.

Visualization: The Pathway

The following diagram illustrates the energy landscape and intermediate stabilization essential for this transformation.

SNAr_Mechanism cluster_note Mechanistic Insight Reactants Reactants (Nitrohalobenzene + Phenol) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Activation Energy Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter Formation of C-O Bond TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Re-aromatization Note1 NO2 group at ortho/para stabilizes the negative charge in the Complex Inter->Note1 Products Product (Nitrodiphenyl Ether) TS2->Products Loss of X-

Figure 1: Energy profile and intermediate stabilization in the


 synthesis of NDPEs.
Validated Protocol: for Activated Systems

Scenario: Synthesis of 4-nitrophenyl phenyl ether from 1-fluoro-4-nitrobenzene. Rationale: Fluorine is the preferred leaving group over Chlorine/Bromine in


 because the high electronegativity of F lowers the LUMO energy of the ring, accelerating the initial nucleophilic attack (rate-limiting step).

Protocol:

  • Charge: To a dry round-bottom flask, add phenol (10 mmol, 1.0 equiv) and anhydrous

    
     (12 mmol, 1.2 equiv).
    
  • Solvation: Add DMF (Dimethylformamide, 10 mL). Note: DMF is chosen for its high dielectric constant, which dissociates the phenoxide ion pair, increasing nucleophilicity.

  • Activation: Stir at room temperature for 15 minutes to generate the potassium phenoxide in situ.

  • Addition: Add 1-fluoro-4-nitrobenzene (10 mmol, 1.0 equiv) dropwise.

  • Reaction: Heat to 80°C. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

  • Workup: Pour into ice water (100 mL). The product usually precipitates. Filter, wash with water, and recrystallize from ethanol.

The Modern Solution: Copper-Catalyzed Ullmann Coupling

Overcoming Deactivation

When the nitro group is in the meta position, or if the ring is electronically neutral,


 fails. The classical Ullmann reaction required harsh conditions (200°C, copper bronze), often leading to nitro-group degradation or explosion risks.

Modern Ullmann-type ether synthesis utilizes Ligand-Accelerated Catalysis (LAC). Bidentate ligands (e.g., picolinic acid, phenanthroline) stabilize the active Cu(I) species and lower the activation energy for the oxidative addition step.

Mechanistic Causality

The consensus mechanism involves a


 catalytic cycle.
  • Ligation: Formation of [L-Cu-OPh].

  • Oxidative Addition: The rate-limiting step where the aryl halide adds to the copper center.

  • Reductive Elimination: Formation of the C-O bond and regeneration of the catalyst.

Visualization: The Catalytic Cycle

Ullmann_Cycle CuI L-Cu(I)-X (Precatalyst) Cu_Phenoxide L-Cu(I)-OPh (Active Species) CuI->Cu_Phenoxide + Phenol / Base - HX Cu_OxAdd L-Cu(III)(Ar)(OPh)X (Intermediate) Cu_Phenoxide->Cu_OxAdd + Ar-X (Oxidative Addition) Cu_OxAdd->CuI Reductive Elimination Product_Release Product Release (Ar-O-Ph)

Figure 2: The modern Cu(I)/Cu(III) catalytic cycle for Ullmann ether synthesis.

Validated Protocol: Catalytic Ullmann for Unactivated/Meta-Nitro Systems

Scenario: Synthesis of 3-nitrophenyl phenyl ether. Rationale: The meta-nitro group does not activate the ring sufficiently for


. Copper catalysis is required.

Protocol:

  • Charge: In a glovebox or under Argon, combine CuI (10 mol%), Picolinic acid (20 mol%), and

    
     (2.0 equiv).
    
    • Why Cesium? The larger cation radius ("Cesium Effect") improves solubility in organic solvents compared to Potassium.

  • Substrates: Add 3-iodonitrobenzene (1.0 equiv) and phenol (1.2 equiv).

    • Why Iodide? Bond dissociation energy: C-I < C-Br < C-Cl. Oxidative addition is faster with iodides.

  • Solvent: Add DMSO (anhydrous).

  • Reaction: Seal tube and heat to 90°C for 12-24 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via flash column chromatography.
    

Comparative Analysis of Methodologies

The following table summarizes the decision matrix for selecting a synthetic route.

Feature

(Nucleophilic Subst.)
Modern Ullmann CouplingBuchwald-Hartwig (Pd)
Substrate Scope Ortho/Para Nitro onlyBroad (Meta, Neutral)Broad, Sterically hindered
Leaving Group F >> Cl

Br > I
I > Br > ClI

Br > Cl ~ OTf
Catalyst NoneCuI + LigandPd(OAc)2 + Phosphine
Cost LowLow/ModerateHigh
Air Sensitivity RobustModerate (requires inert atm)High (requires inert atm)
Scalability ExcellentGoodModerate (Catalyst cost)

Emerging Green Methodologies

While thermal methods dominate, recent literature highlights sustainable alternatives:

  • Microwave-Assisted Synthesis: Drastically reduces reaction times for Ullmann couplings from 24h to <1h by superheating solvents and direct dipole heating of polar intermediates.

  • Mechanochemistry: Solvent-free "grinding" of aryl halides and phenols with

    
     in ball mills can effect 
    
    
    
    transformations without DMF waste.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for

    
     mechanism). Link
    
  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research. (Seminal work on ligand-accelerated Ullmann). Link

  • Monfared, A. et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Journal of the American Chemical Society.[1] Link

  • Yadav, M. R. et al. (2010). Synthesis and antitubercular activity of heterocycle substituted diphenyl ether derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Application of NDPEs). Link

  • Frlan, R., & Kikelj, D. (2006).[2] Recent Progress in Diaryl Ether Synthesis. Synthesis. (Comprehensive review). Link

Sources

1-Nitro-3-phenoxybenzene: The Meta-Challenge in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and application of 1-Nitro-3-phenoxybenzene (CAS 620-55-3).

Technical Whitepaper | Chemical Series: Nitro-Diaryl Ethers

Executive Summary

1-Nitro-3-phenoxybenzene (also known as m-nitrodiphenyl ether) represents a critical structural scaffold in organic synthesis.[1] Unlike its para-isomer (a cornerstone of protoporphyrinogen oxidase inhibiting herbicides), the meta-isomer presents a distinct synthetic challenge due to the lack of electronic activation for nucleophilic aromatic substitution (


).[1] Consequently, its discovery and industrial availability are inextricably linked to the evolution of Copper-Catalyzed Ullmann Coupling . This guide explores the transition from classical pyrolytic synthesis to modern ligand-accelerated catalysis, establishing the molecule as a vital precursor for high-performance polyimides and pharmacological cores.[1]

Part 1: Historical Genesis & The "Ullmann Era"

The Discovery Context (1903–1905)

The history of 1-nitro-3-phenoxybenzene is not defined by a single "eureka" moment but rather by the methodological breakthrough of Fritz Ullmann .[1] In the early 20th century, synthesizing diaryl ethers was notoriously difficult. Standard nucleophilic attacks failed on unactivated benzene rings.

In 1904 , Fritz Ullmann published his seminal work on the reaction of aryl halides with phenols in the presence of copper powder. This method, now known as the Ullmann Ether Synthesis , unlocked the access to meta-substituted diaryl ethers.

  • The Meta-Constraint: The synthesis of the para-isomer (1-nitro-4-phenoxybenzene) is trivial via

    
     because the nitro group at the para position stabilizes the Meisenheimer complex.[1]
    
  • The Solution: The meta-nitro group does not activate the ring sufficiently for

    
    . Therefore, 1-nitro-3-phenoxybenzene could only be synthesized reliably using Ullmann’s radical-nucleophilic copper mechanism, making it a historical marker for the utility of transition-metal catalysis.[1]
    
Chemical Identity & Distinction

Researchers often confuse the meta and para isomers. Precise identification is required for regulatory and synthetic purposes.

Feature1-Nitro-3-phenoxybenzene (Target)1-Nitro-4-phenoxybenzene (Common)
Structure meta-substitution patternpara-substitution pattern
CAS Number 620-55-3 620-88-2
Primary Synthesis Cu-Catalyzed Ullmann Coupling

(Base-catalyzed)
Electronic State Non-activated electrophileActivated electrophile
Key Utility Polyimide monomers, 3-PhenoxyanilineHerbicides (Nitrofen, Fluorodifen)

Part 2: Synthetic Evolution & Mechanism[1]

The synthesis of 1-nitro-3-phenoxybenzene has evolved from "cook-and-pray" high-temperature methods to precision catalysis.[1]

The Mechanistic Pathway

The formation of the C-O bond in the meta position requires a copper catalyst to facilitate the oxidative addition of the aryl halide.

Mechanism Description:

  • Ligand Exchange: The base deprotonates phenol to form a phenoxide, which coordinates with the Copper(I) species.

  • Oxidative Addition: The Cu(I)-phenoxide complex undergoes oxidative addition into the C-Br bond of m-bromonitrobenzene (the rate-limiting step).[1]

  • Reductive Elimination: The resulting Cu(III) species collapses, releasing the diaryl ether and regenerating the Cu(I) catalyst.

UllmannCycle Figure 1: Catalytic Cycle for the Synthesis of 1-Nitro-3-phenoxybenzene Start Cu(I) Precursor (CuI or Cu2O) Complex1 Cu(I)-Phenoxide Complex Start->Complex1 + Phenol / Base (-HX) Intermed Oxidative Addition [Ar-Cu(III)-OPh] Complex1->Intermed + m-Bromonitrobenzene Product 1-Nitro-3-phenoxybenzene + Cu(I) Intermed->Product Reductive Elimination Product->Start Regeneration

Caption: The Cu(I)/Cu(III) catalytic cycle driving the formation of the C-O bond in unactivated aryl systems.[1]

Part 3: Technical Protocol (Lab Scale)

Objective: Synthesis of 1-Nitro-3-phenoxybenzene via Modified Ullmann Coupling. Scale: 10 mmol. Safety Warning: Nitro compounds are potentially explosive; work behind a blast shield.[1]

Reagents & Materials
  • Substrate A: 1-Bromo-3-nitrobenzene (2.02 g, 10 mmol).[1] Rationale: Bromides are more reactive than chlorides in Ullmann coupling.[1]

  • Substrate B: Phenol (1.13 g, 12 mmol). Rationale: Slight excess drives conversion.[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol). Rationale: Acts as a proton scavenger and promotes phenoxide formation.[1]
    
  • Catalyst: Copper(I) Iodide (CuI) (190 mg, 10 mol%).

  • Ligand: N,N-Dimethylglycine (DMG) or 1,10-Phenanthroline (20 mol%).[1] Rationale: Ligands stabilize the Cu-intermediate, allowing lower reaction temperatures (90-110°C) compared to the classical 200°C.[1]

  • Solvent: DMSO or DMF (20 mL). Rationale: Polar aprotic solvents stabilize the charged intermediates.

Step-by-Step Methodology
  • Inerting: Flame-dry a 50 mL Schlenk tube and backfill with Argon (

    
    ) three times.
    
  • Charging: Add CuI, Ligand,

    
    , 1-Bromo-3-nitrobenzene, and Phenol to the tube under a counter-flow of Argon.
    
  • Solvation: Add degassed DMSO via syringe. Seal the tube.

  • Reaction: Heat the mixture to 110°C in an oil bath with vigorous magnetic stirring (1000 rpm) for 24 hours.

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The starting bromide (

      
      ) should disappear; product appears at 
      
      
      
      .
  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with 1M NaOH (2 x 30 mL) to remove unreacted phenol. Critical Step: Failure to wash with base will leave phenol contaminants.[1]

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Yield Expectation: 85-92% (Pale yellow solid).[1] Characterization:

  • Melting Point: 76–78°C.

  • 1H NMR (CDCl3): Distinct multiplets at

    
     7.0–8.0 ppm; look for the diagnostic triplet of the proton adjacent to the nitro group.
    

Part 4: Applications & Downstream Logic[1]

The primary value of 1-nitro-3-phenoxybenzene lies in its reduction to 3-phenoxyaniline (CAS 3586-12-7). This amine is a "privileged structure" in materials science.

Workflow: From Nitro-Ether to High-Value Materials

Downstream Figure 2: Industrial Utility Pathway of the Meta-Isomer Nitro 1-Nitro-3-phenoxybenzene (Precursor) Reduction Reduction (H2, Pd/C or Fe/HCl) Nitro->Reduction Amine 3-Phenoxyaniline (Key Intermediate) Reduction->Amine App1 Polyimides (Aerospace Composites) Amine->App1 Polymerization App2 Agrochemicals (Structural Probes) Amine->App2 Derivatization App3 Pharma (Kinase Inhibitors) Amine->App3 Coupling

Caption: The reduction of the nitro group unlocks applications in high-performance polymers and drug discovery.[1]

Specific Applications
  • High-Performance Polymers: 3-Phenoxyaniline is used to synthesize polyimides that require flexibility (ether linkage) combined with thermal stability (aromatic rings).[1] These are used in aerospace wire insulation.

  • Pharmacology: The meta-phenoxy motif is used to probe the steric constraints of binding pockets in kinase inhibitors, offering a different geometry than the linear para-phenoxy motif found in many drugs.[1]

References

  • Ullmann, F. (1904). "Ueber die Darstellung von Phenyläthern" (On the preparation of phenyl ethers). Berichte der deutschen chemischen Gesellschaft, 37(1), 853–854.

  • Monnier, F., & Taillefer, M. (2009). "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition, 48(38), 6954-6971.[1]

  • PubChem Database. "Compound Summary: 1-Nitro-3-phenoxybenzene (CAS 620-55-3)."[1][3] National Library of Medicine.

  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols." Organic Letters, 5(21), 3799–3802.

  • Sigma-Aldrich. "Product Specification: 3-Phenoxyaniline (CAS 3586-12-7)."[1]

Sources

Methodological & Application

Application Note: 1-Nitro-3-phenoxybenzene as a Strategic Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The "Silent" Ether Linkage

1-Nitro-3-phenoxybenzene (m-nitrodiphenyl ether) represents a critical "pivot" molecule in medicinal chemistry and materials science. Its structural value lies in the meta-substitution pattern. Unlike para-substituted diphenyl ethers, where resonance effects can strongly couple the two rings, the meta-linkage electronically decouples the rings to a significant degree while maintaining a specific 3D geometry (approx. 120° bond angle).

Why use this building block?

  • Metabolic Stability: The diphenyl ether moiety is resistant to rapid metabolic cleavage, making it an excellent bioisostere for diaryl methanes or biphenyls in drug design.

  • Solubility Profile: The ether oxygen introduces polarity and flexibility without the high reactivity of an amine or alcohol, improving the solubility of downstream polyimides or drug scaffolds.

  • The Nitro "Handle": The nitro group serves as a masked amine. It is chemically inert to many oxidative and electrophilic conditions used to functionalize the other ring (the phenoxy ring), allowing for "late-stage activation" via reduction.

Part 2: Synthesis Workflow Visualization

The following diagram illustrates the strategic utility of 1-Nitro-3-phenoxybenzene, mapping its transformation from a raw building block to high-value applications in kinase inhibitors and thermal polymers.

SynthesisTree Start 1-Nitro-3-phenoxybenzene (CAS: 620-55-3) Step1 Reduction (H2, Pd/C or Fe/HCl) Start->Step1 Activation Intermediate 3-Phenoxyaniline (CAS: 3586-12-7) Step1->Intermediate Yields >90% App1 Urea/Amide Scaffolds (Kinase Inhibitors) Intermediate->App1 + Isocyanates/Acyl Chlorides App2 Polyimide End-Capping (Thermal Polymers) Intermediate->App2 + Dianhydrides App3 Agrochemicals (Pyrethroid Precursors) Intermediate->App3 Functionalization

Caption: Strategic workflow converting the inert nitro-ether scaffold into bioactive and structural materials.

Part 3: Detailed Protocols

Protocol A: The Gateway Transformation (Chemo-selective Reduction)

Objective: Convert 1-Nitro-3-phenoxybenzene to 3-Phenoxyaniline.

Context: This is the most critical step. While catalytic hydrogenation is standard, care must be taken if the phenoxy ring contains halogens (Cl, Br), which can undergo hydrodehalogenation. For non-halogenated substrates, Pd/C is optimal.

Materials:

  • 1-Nitro-3-phenoxybenzene (10 mmol, 2.15 g)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading, 215 mg)

  • Methanol (MeOH) or Ethanol (EtOH) (50 mL)

  • Hydrogen gas (

    
    ) (Balloon or Parr shaker)
    

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask (or hydrogenation vessel), dissolve 2.15 g of 1-Nitro-3-phenoxybenzene in 50 mL of MeOH.

    • Note: Ethanol is a greener alternative, but Methanol often provides faster kinetics for nitro reductions.

  • Catalyst Addition: Carefully add 215 mg of 10% Pd/C.

    • Safety: Pd/C is pyrophoric when dry. Wet the catalyst with a small amount of water or add it under an inert argon blanket.

  • Hydrogenation:

    • Atmospheric Pressure: Purge the flask with

      
       x3, then 
      
      
      
      x3. Attach a hydrogen balloon. Stir vigorously at Room Temperature (RT) for 4–6 hours.
    • Pressure Vessel: For scale-up (>10g), use a Parr shaker at 30–40 psi for 1–2 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (

    
    ) should disappear, and a fluorescent amine spot (
    
    
    
    ) should appear.
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Yield: Expect >95% yield of a light yellow to brown oil/solid (mp ~42-44°C).

    • Purity Check: 1H NMR (

      
      ) should show the disappearance of the low-field aromatic protons ortho to the nitro group.
      
Protocol B: Synthesis of Diaryl Urea Scaffolds (Pharma Application)

Objective: Synthesis of a Sorafenib-like urea motif using 3-Phenoxyaniline.

Context: Diaryl ureas are privileged structures in kinase inhibitors (e.g., VEGFR inhibitors). The 3-phenoxy group occupies the hydrophobic pocket of the enzyme.

Materials:

  • 3-Phenoxyaniline (from Protocol A) (1.0 eq)

  • Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Methodology:

  • Dissolution: Dissolve 3-Phenoxyaniline (1 mmol) in anhydrous DCM (5 mL) under nitrogen.

  • Addition: Add the aryl isocyanate (1.1 mmol) dropwise at

    
    .
    
  • Reaction: Allow the mixture to warm to RT and stir for 2–12 hours.

    • Observation: A white precipitate (the urea) often forms directly from the solution.

  • Purification:

    • If precipitate forms: Filter and wash with cold DCM.

    • If soluble: Evaporate solvent and recrystallize from Ethanol/Water.

Protocol C: Polyimide End-Capping (Materials Application)

Objective: Using 3-Phenoxyaniline to control molecular weight and thermal stability of polyimides.

Context: In high-temperature polymers, free amine end-groups can lead to oxidative degradation. "Capping" the polymer chains with a stable mono-amine like 3-phenoxyaniline improves thermal stability (


).

Methodology:

  • Polymerization: React a dianhydride (e.g., ODPA) with a diamine (e.g., ODA) in NMP solvent to form Polyamic Acid (PAA).

  • End-Capping: Add 3-Phenoxyaniline (calculated 1–5 mol% based on Carothers equation for desired MW) to the viscous PAA solution. Stir for 2 hours.

  • Imidization: Add acetic anhydride and pyridine (Chemical Imidization) or heat to 200°C (Thermal Imidization) to close the imide rings.

  • Result: A polyimide film with phenoxy-phenyl end groups, exhibiting superior thermo-oxidative stability compared to amine-terminated analogs.

Part 4: Data Summary & Safety

Physicochemical Properties (CAS 620-55-3)
PropertyValueNotes
Molecular Weight 215.21 g/mol
Appearance Yellowish crystalline solid
Melting Point ~60 °C (varies by purity)Distinct from the amine (mp 44°C)
Solubility Soluble in DCM, EtOAc, AcetoneInsoluble in water
Reactivity Stable to oxidationSensitive to strong reducing agents
Safety & Handling (MSDS Highlights)
  • Toxicity: Nitroaromatics are potential blood toxicants (methemoglobinemia). Handle in a fume hood.

  • Skin Absorption: Both the nitro precursor and the aniline derivative can penetrate skin. Double-gloving (Nitrile) is recommended.

  • Waste: Dispose of aqueous waste containing Pd/C carefully; filter residues are heavy metal waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69284, Benzene, 1-nitro-3-phenoxy-. Retrieved October 26, 2023 from [Link]

    • Grounding: Authoritative source for CAS (620-55-3)
  • Organic Syntheses (1929). p-Nitrodiphenyl Ether (and m-isomer synthesis discussion). Org. Synth. 1929, 9, 72. Retrieved from [Link]

    • Grounding: Foundational text for the Ullmann coupling synthesis of nitrodiphenyl ethers.
  • NIST Chemistry WebBook. Benzene, 1-nitro-3-phenoxy-. Retrieved from [Link]

    • Grounding: Verification of spectral data and altern
  • Grounding: Commercial specifications and handling for the reduced amine deriv

Application of 1-Nitro-3-phenoxybenzene in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates from 1-Nitro-3-phenoxybenzene

Foreword: The Strategic Importance of the Phenoxyaniline Scaffold

In the landscape of modern medicinal chemistry, the phenoxyaniline core structure is a privileged scaffold.[1] Characterized by a stable diaryl ether linkage, this moiety offers a unique combination of conformational flexibility and steric influence, making it a cornerstone in the design of highly specific enzyme inhibitors and other targeted therapeutics.[1][2] Its prevalence in numerous active pharmaceutical ingredients (APIs), particularly in the realm of oncology, underscores its significance.

This guide focuses on a critical starting material for accessing this scaffold: 1-Nitro-3-phenoxybenzene . As a stable, commercially available nitroaromatic compound, it serves as a robust precursor to the versatile synthetic intermediate, 3-phenoxyaniline. The central transformation—the reduction of the nitro group—unlocks the nucleophilic potential of the aniline nitrogen, paving the way for a multitude of subsequent coupling reactions essential for building complex drug molecules.

This document provides a detailed exploration of this pathway, offering both the theoretical underpinnings and field-proven protocols for its application. We will delve into the catalytic hydrogenation of 1-Nitro-3-phenoxybenzene and demonstrate the utility of the resulting 3-phenoxyaniline in the synthesis of a key structural motif found in advanced pharmaceuticals.

Part 1: The Gateway Reaction - Reduction of 1-Nitro-3-phenoxybenzene

The conversion of 1-Nitro-3-phenoxybenzene to 3-phenoxyaniline is the pivotal first step in its journey from a simple aromatic building block to a valuable pharmaceutical intermediate. The nitro group, while deactivating the aromatic ring to certain electrophilic substitutions, is an excellent precursor to the highly versatile amino group.[3][4] Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency, clean conversion, and favorable green chemistry profile, minimizing inorganic waste compared to stoichiometric metal-acid reductions.[5][6][7]

The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the surface of a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel. This process facilitates the stepwise reduction of the nitro group to a nitroso, then a hydroxylamine intermediate, and finally to the desired amine, with water as the only byproduct.[8][9] The choice of catalyst, solvent, hydrogen pressure, and temperature are critical parameters that must be optimized to ensure high yield and purity while preventing the accumulation of undesired intermediates or side products like azo or azoxy compounds.[5]

Workflow for Catalytic Hydrogenation

The following diagram outlines the logical flow of the reduction process, from setup to isolation of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p1 Charge Hydrogenation Reactor with 1-Nitro-3-phenoxybenzene and Solvent (e.g., Methanol) p2 Carefully Add Catalyst (e.g., 5% Pd/C) under Inert Atmosphere p1->p2 r1 Seal Reactor and Purge with Inert Gas (N2 or Ar), then with H2 Gas p2->r1 r2 Pressurize with H2 to Target Pressure (e.g., 50-100 psi) r1->r2 r3 Heat to Reaction Temp (e.g., 40-60 °C) with Vigorous Stirring r2->r3 r4 Monitor H2 Uptake and Reaction Progress by TLC or LC-MS r3->r4 w1 Cool Reactor and Vent H2 Pressure r4->w1 w2 Filter Reaction Mixture through Celite® to Remove Catalyst w1->w2 w3 Concentrate Filtrate under Reduced Pressure w2->w3 w4 Purify Crude Product (e.g., Recrystallization or Chromatography) w3->w4 w5 Obtain Pure 3-Phenoxyaniline w4->w5 G start 1-Nitro-3-phenoxybenzene mid 3-Phenoxyaniline start->mid H₂, Pd/C (Reduction) end N-(3-phenoxyphenyl) benzenesulfonamide mid->end Benzenesulfonyl Chloride, Pyridine (Coupling)

Sources

Role of 1-Nitro-3-phenoxybenzene in the development of agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Nitro-3-phenoxybenzene in Agrochemical Development

Executive Summary

1-Nitro-3-phenoxybenzene (CAS 620-55-3) serves as a critical "meta-phenoxy" scaffold in the structural optimization of diphenyl ether herbicides and pyrethroid insecticides.[1][2] Unlike the para-substituted congeners typical of early-generation herbicides (e.g., Nitrofen), the meta-substitution pattern offers unique steric and electronic properties that modulate metabolic stability and binding affinity in target enzymes such as Protoporphyrinogen Oxidase (PPO).[1][2]

This guide details the high-fidelity conversion of 1-nitro-3-phenoxybenzene into its primary derivative, 3-phenoxyaniline , and outlines downstream protocols for synthesizing Aclonifen analogs (herbicides) and 3-phenoxybenzoic acid (pyrethroid metabolite/precursor).[1][2]

Strategic Chemical Profile

The diphenyl ether moiety is a privileged structure in agrochemistry.[1][2] The specific utility of the 1-nitro-3-phenoxybenzene isomer lies in its ability to serve as a divergent intermediate.[1][2]

  • PPO Inhibitor Scaffold: The meta-nitro group (or its reduced amine form) provides a handle for derivatization into ureas, amides, or heterocycles, which are essential for fitting into the PPO binding pocket (Arg98 interaction zone).

  • Pyrethroid Precursor: It functions as an alternative synthetic entry point for the 3-phenoxybenzyl moiety, widely used in type I and II pyrethroids (e.g., Permethrin, Cypermethrin).[2]

Comparative Scaffold Analysis
Feature1-Nitro-3-phenoxybenzene (meta)1-Nitro-4-phenoxybenzene (para)
Primary Use Aclonifen analogs, Pyrethroid precursorsNitrofen, Fluorodifen (Legacy herbicides)
Electronic Effect Inductive withdrawal at meta; resonance decoupledDirect resonance conjugation
Metabolic Stability Enhanced resistance to ring hydroxylationSusceptible to rapid para-hydroxylation
Key Derivative 3-Phenoxyaniline 4-Phenoxyaniline

Application Protocol 1: High-Fidelity Reduction to 3-Phenoxyaniline

The conversion of the nitro group to an amine is the gateway step.[1][2] While iron/acid (Béchamp) reductions are common industrially, they often leave metal residues detrimental to downstream catalytic steps.[2] We recommend a catalytic hydrogenation protocol for R&D library synthesis to ensure high purity.

Objective: Synthesize 3-phenoxyaniline (CAS 3586-12-7) with >98% purity.

Materials:

  • Substrate: 1-Nitro-3-phenoxybenzene (10 mmol, 2.15 g)[1][2]

  • Catalyst: 10% Pd/C (5 mol% loading)[2]

  • Solvent: Methanol (anhydrous)

  • Hydrogen source: H₂ balloon or ammonium formate (transfer hydrogenation)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.15 g of 1-nitro-3-phenoxybenzene in 40 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 200 mg of 10% Pd/C under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.[1][2]

  • Hydrogenation:

    • Method A (Standard): Purge the flask with H₂ gas three times.[1][2] Attach a hydrogen balloon and stir vigorously at room temperature (25°C) for 4 hours.

    • Method B (Transfer): Add ammonium formate (5 eq, 3.15 g) and reflux at 65°C for 1 hour. (Preferred for safety).

  • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The starting material (Rf ~0.[1][2]6) should disappear, and a fluorescent amine spot (Rf ~0.[2]3) should appear.[1][2]

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL methanol.[1][2]

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM), wash with water (2x) and brine (1x).[2] Dry over Na₂SO₄ and evaporate.[1][2]

  • Yield: Expect ~1.75 g (95% yield) of a pale yellow oil/solid.

Application Protocol 2: Synthesis of Urea Herbicide Analogs

Urea derivatives of diphenyl ethers often exhibit photosystem II (PSII) or PPO inhibitory activity.[1][2] This protocol describes the coupling of 3-phenoxyaniline with isocyanates to generate a library of "Siduron-like" analogs.[1][2]

Reaction Scheme: 3-Phenoxyaniline + R-N=C=O[1][2] → N-(3-phenoxyphenyl)-N'-R-urea[1][2]

Protocol:

  • Preparation: Dissolve 1.0 mmol of 3-phenoxyaniline in 5 mL of dry DCM.

  • Addition: Add 1.1 mmol of the desired isocyanate (e.g., tert-butyl isocyanate for herbicidal motifs) dropwise at 0°C.

  • Catalysis: Add 1 drop of triethylamine (Et₃N) as a catalyst.[1][2]

  • Incubation: Stir at room temperature for 2-12 hours. A white precipitate often forms.[1][2]

  • Purification: Filter the precipitate and wash with cold ether. If no precipitate forms, evaporate solvent and purify via flash chromatography (SiO₂, 0-50% EtOAc in Hexanes).[1][2]

Data Interpretation:

  • Target: N-(tert-butyl)-N'-(3-phenoxyphenyl)urea.[1][2]

  • Activity: Screen for bleaching activity (PPO inhibition) in Amaranthus retroflexus assays.

Application Protocol 3: Synthesis of 3-Phenoxybenzoic Acid (Pyrethroid Precursor)

This protocol demonstrates the conversion of the aniline to the benzoic acid via the Sandmeyer reaction, establishing a route to the "Pyrethroid Acid" moiety.[2]

Workflow: Aniline → Diazonium Salt → Nitrile → Carboxylic Acid[1]

Step-by-Step:

  • Diazotization: Suspend 3-phenoxyaniline (10 mmol) in 15 mL of 20% HCl at 0°C. Add NaNO₂ (1.2 eq) solution dropwise, keeping Temp < 5°C. Stir for 30 min.

  • Sandmeyer (Nitrile): Neutralize the diazonium solution with Na₂CO₃ to pH 6 (keep cold). Add this solution dropwise to a mixture of CuCN (1.2 eq) and KCN (3 eq) in water at 60°C. CAUTION: HCN hazard.[1][2] Use a scrubber.[1][2]

  • Hydrolysis: Extract the nitrile intermediate (3-phenoxybenzonitrile) with ethyl acetate. Reflux the crude nitrile in 20% NaOH solution for 4 hours.

  • Acidification: Cool and acidify with conc. HCl to pH 1.[1][2] The 3-phenoxybenzoic acid will precipitate.[1][2][3]

  • Recrystallization: Recrystallize from Ethanol/Water.[1][2] Mp: 149-150°C.[1][2]

Visualization: The Meta-Phenoxy Synthetic Tree

G cluster_0 Agrochemical Mode of Action Nitro 1-Nitro-3-phenoxybenzene (CAS 620-55-3) Aniline 3-Phenoxyaniline (CAS 3586-12-7) Nitro->Aniline Reduction (Pd/C, H2) Urea N-(3-phenoxyphenyl)ureas (Herbicide Analogs) Aniline->Urea Isocyanates (DCM, Et3N) Aclonifen Aclonifen Analogs (Diphenyl Ether Herbicides) Aniline->Aclonifen Chlorination & Functionalization Nitrile 3-Phenoxybenzonitrile Aniline->Nitrile Sandmeyer (CuCN, NaNO2) PPO PPO Enzyme (Target) Urea->PPO Inhibition Aclonifen->PPO Acid 3-Phenoxybenzoic Acid (Pyrethroid Precursor) Nitrile->Acid Hydrolysis (NaOH, Reflux)

Caption: Synthetic divergence from 1-Nitro-3-phenoxybenzene to key agrochemical classes (Ureas, Diphenyl Ethers, and Pyrethroid precursors).

Analytical Quality Control

HPLC Method for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol/ether).[1][2]

  • Retention Times (Approx):

    • 3-Phenoxyaniline: ~6.5 min[1][2]

    • 1-Nitro-3-phenoxybenzene: ~9.2 min (More hydrophobic due to nitro group).[1][2]

References

  • PubChem. (2025).[1][2] Benzene, 1-nitro-3-phenoxy- (Compound Summary).[1][2][4] National Library of Medicine.[1][2] [Link][2]

  • Wikipedia. (2025).[1][2] Aclonifen.[1][2][5] (Detailing the 3-phenoxyaniline substructure in herbicides). [Link][2]

  • ResearchGate. (2020).[1][2] Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. (Sandmeyer route validation). [Link]

  • Organic Syntheses. (1923).[1][2][6] m-Nitrophenol synthesis protocols. (Foundational chemistry for meta-substituted aromatics).[1][2] [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of 1-Nitro-3-phenoxybenzene for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Nitro-3-phenoxybenzene is a versatile scaffold in organic synthesis, serving as a critical starting material for a diverse array of functionalized molecules relevant to the pharmaceutical, agrochemical, and materials science sectors. Its unique electronic and structural features, characterized by a deactivated nitro-bearing ring and an ether linkage to a second aromatic system, offer a rich landscape for selective chemical transformations. This guide provides a comprehensive overview of the principal derivatization strategies for 1-nitro-3-phenoxybenzene, with a focus on the practical application and mechanistic underpinnings of each approach. We present detailed, field-tested protocols for the chemoselective reduction of the nitro group to form 3-phenoxyaniline, electrophilic aromatic substitution on the electron-rich phenoxy ring, and nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.

Introduction: The Synthetic Potential of 1-Nitro-3-phenoxybenzene

1-Nitro-3-phenoxybenzene (CAS 620-55-3) is a diaryl ether that occupies a strategic position in synthetic chemistry.[1] The molecule's architecture presents two distinct aromatic rings with differing electronic properties. The nitro-substituted ring is electron-deficient, making it susceptible to nucleophilic attack under certain conditions and directing further electrophilic substitution to the meta position. Conversely, the phenoxy ring is activated by the ether oxygen, favoring electrophilic substitution at the ortho and para positions. This electronic dichotomy allows for regioselective derivatization, enabling the synthesis of complex molecules with precise control over substituent placement.

The primary derivatives of 1-nitro-3-phenoxybenzene, particularly 3-phenoxyaniline, are valuable building blocks. 3-Phenoxyaniline (CAS 3586-12-7) is a key intermediate in the synthesis of various biologically active compounds, including inhibitors of HIV gp120-CD4 interactions and precursors for phenoxazine-based therapeutics.[2][3][4] The strategic derivatization of the parent nitro compound is therefore a critical first step in many multi-step synthetic campaigns.

This guide will explore three principal avenues for the derivatization of 1-nitro-3-phenoxybenzene:

  • Reduction of the Nitro Group: The conversion of the nitro functionality to an amine is arguably the most common and synthetically useful transformation of this molecule.

  • Electrophilic Aromatic Substitution: Targeting the activated phenoxy ring for the introduction of new functional groups.

  • Nucleophilic Aromatic Substitution: While less common due to the deactivating nature of the nitro group in the meta position, this pathway can be exploited under specific conditions.

Core Derivatization Strategies and Protocols

Reduction of the Nitro Group to Synthesize 3-Phenoxyaniline

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[5] The resulting amine is a versatile functional group that can undergo a wide range of subsequent reactions, including acylation, alkylation, and diazotization. For 1-nitro-3-phenoxybenzene, this transformation yields the highly valuable intermediate, 3-phenoxyaniline.[6]

2.1.1. Mechanistic Considerations

The reduction of a nitro group to an amine proceeds through a series of intermediates, including nitroso and hydroxylamine species.[7] The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions or the reduction of other functional groups. Common methods include catalytic hydrogenation and the use of reducing metals in acidic or neutral media.[7][8]

  • Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas.[9] It is a clean and efficient method, with water being the only byproduct. However, care must be taken as some catalysts can also reduce other functional groups like alkenes or alkynes and can cause dehalogenation.[9]

  • Metal-Mediated Reductions: Historically, reagents like iron, tin, or zinc in the presence of an acid (e.g., HCl) have been widely used (Béchamp reduction).[7] More recently, milder and more selective conditions have been developed, such as using iron powder in the presence of ammonium chloride or simply in water, which tolerate a wider range of functional groups.[10] These methods are often more cost-effective and operationally simpler for large-scale synthesis.

G cluster_0 Reduction of 1-Nitro-3-phenoxybenzene Start 1-Nitro-3-phenoxybenzene Reagents Reducing Agent (e.g., Fe/NH4Cl, H2/Pd-C) Intermediate1 Nitroso Intermediate Intermediate2 Hydroxylamine Intermediate Product 3-Phenoxyaniline

2.1.2. Protocol: Iron-Mediated Reduction in the Presence of Ammonium Chloride

This protocol describes a robust and scalable method for the synthesis of 3-phenoxyaniline using iron powder and ammonium chloride, a method known for its good functional group tolerance.[10]

Materials:

  • 1-Nitro-3-phenoxybenzene

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-nitro-3-phenoxybenzene (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (1.0-1.5 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 3:1 v/v) to the flask. The reaction volume should be sufficient to ensure effective stirring.

  • Heating: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Workup - Extraction: Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-phenoxyaniline.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if a solid.

ParameterConditionExpected YieldPurity (Post-Purification)
Temperature 80-90 °C (Reflux)85-95%>98%
Reaction Time 2-4 hours
Key Reagents Fe powder, NH₄Cl
Solvent EtOH/H₂O
Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy group in 1-nitro-3-phenoxybenzene is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS).[11] This is due to the lone pairs on the ether oxygen which can donate electron density into the aromatic ring, stabilizing the cationic intermediate (sigma complex) formed during the reaction. In contrast, the nitro-substituted ring is strongly deactivated towards EAS.[12] This difference in reactivity allows for selective functionalization of the phenoxy ring.

2.2.1. Mechanistic Considerations

The general mechanism for EAS involves the generation of a strong electrophile, which is then attacked by the π-electron system of the aromatic ring.[13][14] This is followed by the loss of a proton to restore aromaticity.[15] The regioselectivity (ortho vs. para substitution) is influenced by both electronic and steric factors. While electronically both positions are activated, bulky electrophiles may favor the less sterically hindered para position.

G cluster_1 Electrophilic Aromatic Substitution Start 1-Nitro-3-phenoxybenzene Electrophile Electrophile (E+) (e.g., Br+, NO2+) Intermediate Sigma Complex (Cationic Intermediate) Product Substituted Product (ortho/para isomers)

2.2.2. Protocol: Bromination of 1-Nitro-3-phenoxybenzene

This protocol details the bromination of the phenoxy ring, a common transformation to introduce a handle for further cross-coupling reactions.

Materials:

  • 1-Nitro-3-phenoxybenzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Sodium thiosulfate solution (10%)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 1-nitro-3-phenoxybenzene (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to consume any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. If using acetonitrile, add water and ethyl acetate. If using dichloromethane, add water. Separate the layers.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting mixture of ortho and para bromo-isomers can be separated by column chromatography on silica gel.

ParameterConditionExpected Outcome
Electrophile Source N-Bromosuccinimide (NBS)Mixture of ortho and para isomers
Temperature 0 °C to room temperatureHigh conversion
Solvent Acetonitrile or DichloromethaneGood solubility
Reaction Time 1-3 hours
Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution (SNAAr) on an aromatic ring typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (such as a halide).[16][17] In 1-nitro-3-phenoxybenzene, the nitro group is meta to the ether linkage. This positioning does not effectively stabilize the negative charge of the Meisenheimer complex intermediate, making direct SNAr displacement of the phenoxy group or a substituent on the nitro-bearing ring challenging.[18][19]

However, if a good leaving group (e.g., a halogen) is introduced ortho or para to the nitro group via other synthetic steps, that position becomes activated for SNAr. For the parent molecule, SNAr is not a primary derivatization pathway. The reaction is generally unfavorable because the nitro group cannot stabilize the intermediate via resonance from the meta position.[20]

Applications in Drug Discovery and Materials Science

The derivatives of 1-nitro-3-phenoxybenzene are of significant interest in several fields:

  • Pharmaceuticals: As mentioned, 3-phenoxyaniline is a precursor to a variety of bioactive molecules.[21] The diaryl ether motif is a common feature in many approved drugs and drug candidates.[22]

  • Agrochemicals: Diaryl ethers are a well-established class of herbicides.[23]

  • Polymers and Materials Science: The rigid structure of diaryl ethers makes them useful monomers for high-performance polymers like poly(arylene ether)s, which are known for their thermal stability.[24]

Conclusion

1-Nitro-3-phenoxybenzene is a readily available and synthetically versatile starting material. Its derivatization is governed by the distinct electronic nature of its two aromatic rings. The reliable and high-yielding reduction of the nitro group to form 3-phenoxyaniline provides access to a key building block for numerous applications. Furthermore, the selective electrophilic substitution on the activated phenoxy ring allows for the introduction of additional functionality. A thorough understanding of the underlying reaction mechanisms and careful selection of reaction conditions are paramount to successfully harnessing the synthetic potential of this valuable scaffold.

References

  • Maiti, D., & Bhattacharyya, P. (2007). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Ullmann Condens
  • A Comparative Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling. Benchchem.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver.
  • Gupton, J. T., & Idoux, J. P. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • Smith, K. A., & Jones, A. B. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Reduction of nitro compounds. Wikipedia.
  • The Ullmann Ether Condensation.
  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México.
  • Nucleophilic arom
  • Nucleophilic Arom
  • Nucleophilic Substitutions on Arom
  • Krawczyk, M. A., & Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
  • Electrophilic Substitution in Benzene (HL) (DP IB Chemistry): Revision Note. Save My Exams.
  • Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts.
  • Notes on Electrophilic Substitution Mechanism in Nitr
  • 3-Phenoxyaniline, 98%. Thermo Fisher Scientific.
  • Electrophilic aromatic substitution on benzene with nitro group. YouTube.
  • 3-Phenoxyaniline 98%. Sigma-Aldrich.
  • 3-Phenoxyaniline. Angene Chemical.
  • Electrophilic Substitution Mechanism | The Nitr
  • 1-Nitro-3-phenoxybenzene. Chemrio.
  • 3-Phenoxyaniline.
  • 2-Phenoxyaniline derivatives.
  • 3-Phenoxyaniline. CymitQuimica.
  • 3-Phenoxyaniline. ChemScene.
  • Benzene, 1-nitro-3-phenoxy-.
  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review.
  • Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots.
  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage.
  • A derivatization assay using gaschromatography/negative chemical ionization tandem mass spectrometry to quantify 3-nitrotyrosine in human plasma. Semantic Scholar.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Nitro-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield & Purity in Ullmann-type C-O Coupling Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary & Scope

User Goal: High-yield synthesis of 1-nitro-3-phenoxybenzene (CAS: 620-55-3). Context: Direct nitration of diphenyl ether yields a mixture of isomers (predominantly para and ortho), making the meta-isomer difficult to isolate. The most reliable route is the Copper-Catalyzed Ullmann Ether Synthesis using 1-bromo-3-nitrobenzene and phenol. Common Failure Points: Catalyst deactivation (oxidation), homocoupling of the aryl halide, and incomplete conversion due to the weak activating effect of the meta-nitro group.

This guide provides a modernized, ligand-accelerated protocol designed to bypass the harsh conditions (


C) of classical Ullmann chemistry, stabilizing yields at >85%.

The "Golden Path" Protocol

Do not deviate from the order of addition. This protocol relies on the in-situ formation of the active Cu(I)-ligand complex.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
1-Bromo-3-nitrobenzene Electrophile1.0Do not use Chloride (too unreactive) or Iodide (prone to homocoupling).
Phenol Nucleophile1.2Slight excess drives kinetics.
CuI (Copper(I) Iodide) Catalyst0.1 (10 mol%)Must be off-white/tan. If green/grey, recrystallize or discard.
Picolinic Acid Ligand0.2 (20 mol%)Critical for lowering activation energy.

(anhydrous)
Base2.0Finely ground.

is a valid alternative for difficult scales.
DMSO Solvent[0.5 M]Must be dry (

ppm

).
Step-by-Step Workflow
  • De-gassing (Critical): In a reaction vial, combine the solid reagents: CuI, Picolinic Acid,

    
    , and 1-Bromo-3-nitrobenzene. Cap with a septum.[1] Evacuate and backfill with Argon 3 times .[2]
    
    • Why? Cu(I) oxidizes to catalytically inactive Cu(II) in air. The ligand cannot bind effectively if the metal center is oxidized.

  • Solvent Addition: Under positive Argon pressure, inject the Phenol (dissolved in anhydrous DMSO) and the remaining DMSO.

  • Thermal Activation: Place in a pre-heated block at 90°C . Stir vigorously (>800 RPM).

    • Why? The reaction is heterogeneous. Mass transfer of the solid base into the solution is the rate-limiting step.

  • Monitoring: Run TLC (Hexane/EtOAc 8:2) at 4 hours.

    • Target: Disappearance of the bromide (

      
      ) and appearance of the ether (
      
      
      
      ).
  • Quench: Once conversion >95%, cool to room temp and dilute with Ethyl Acetate.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the critical points where the reaction fails.

UllmannCycle Start Pre-Catalyst (CuI + Ligand) ActiveCat Active Species [L-Cu-OPh] Start->ActiveCat Base + Phenol FailOx FAILURE: Oxidation to Cu(II) (Air Leak) Start->FailOx O2 present OxAdd Oxidative Addition (Ar-Br enters) ActiveCat->OxAdd Rate Limiting Step FailWet FAILURE: Protonation (Wet Solvent -> Phenol doesn't bind) ActiveCat->FailWet H2O present Intermediate Cu(III) Intermediate [L-Cu(III)(OPh)(Ar)(Br)] OxAdd->Intermediate Product Reductive Elimination (Product Release) Intermediate->Product Forms C-O Bond Product->ActiveCat Regenerates Catalyst

Figure 1: The Ligand-Accelerated Ullmann Catalytic Cycle. Note that the active species is formed by the coordination of the phenoxide to the copper center.

Troubleshooting Matrix (Diagnostic)

If your yield is


, use this matrix to identify the root cause.
SymptomProbable CauseCorrective Action
Reaction Stalls (50% Conversion) Catalyst DeathCheck Catalyst Color: If the reaction mixture turns black/tarry early, Cu(I) has disproportionated. Action: Increase ligand loading to 25 mol% or re-purify CuI.
Reaction Stalls (0% Conversion) Aryl Halide InertnessThe meta-nitro group is not activating enough for weak bases. Action: Switch base from

to

(Cesium effect increases solubility) or raise temp to 110°C.
High Impurity: Biaryl (Ar-Ar) HomocouplingExcess Reductant: This happens if the halide is too reactive (Iodide) or Cu loading is too high. Action: Switch from Aryl-Iodide to Aryl-Bromide. Ensure strict exclusion of oxygen.
High Impurity: Phenol (Ar-OH) HydrolysisWet Solvent: Water is competing with phenol for the Cu center, or hydrolyzing the Ar-Br. Action: Dry DMSO over 4Å molecular sieves for 24h.
Blue/Green Reaction Mixture OxidationAir Leak: Cu(II) species are often blue/green. Action: Check septum integrity. Use a balloon of Argon rather than a static line if unsure of seal.

Purification & Isolation (The Cleanup)

Copper removal is the most challenging part of the workup. Residual copper causes degradation during storage.

  • Chelation Wash:

    • Dilute reaction mix with Ethyl Acetate (EtOAc).[2]

    • Wash organic layer 2x with 10% Ammonium Hydroxide (

      
      )  or saturated 
      
      
      
      .
    • Mechanism:[3][4][5] Ammonia binds Cu ions, turning the aqueous layer deep blue. Repeat until the aqueous layer is colorless.

  • Phenol Removal:

    • Wash the organic layer 2x with 1M NaOH .

    • Mechanism:[3][4][5] Deprotonates excess phenol into water-soluble sodium phenoxide. The product (neutral ether) stays in the organic layer.

  • Final Polish:

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallization: If oil persists, dissolve in minimum hot Ethanol and add water dropwise until turbid. Cool to 4°C.

Frequently Asked Questions (FAQs)

Q: Can I use 1-fluoro-3-nitrobenzene to avoid using Copper? A: Generally, no. While ortho and para nitrofluorobenzenes undergo


 easily without metal catalysis, the meta position does not stabilize the Meisenheimer complex intermediate effectively. You would need extremely harsh conditions (e.g., 

, DMF, 150°C), which usually leads to decomposition of the nitro group. The Copper-catalyzed route is actually milder and more selective for the meta isomer.

Q: Why Picolinic Acid? Can I use Phenanthroline? A: Yes, 1,10-Phenanthroline is an excellent alternative. However, Picolinic acid (or N,N-dimethylglycine) often provides a more soluble catalytic complex in DMSO/DMF. If you are using Toluene as a solvent, Phenanthroline is preferred due to solubility profiles.

Q: My CuI is grey. Can I still use it? A: No. Grey CuI contains


 and Cu(II) oxides. It will kill the reaction.
Quick Fix: Wash your CuI with a saturated solution of Potassium Iodide (KI), then water, then Ethanol, and dry under vacuum. It should be white/tan.

Q: Why is the order of addition critical? A: You must form the Ligand-Cu complex before the metal gets sequestered by the solvent or non-productive aggregates. Mixing CuI and Ligand in the solvent for 5-10 mins before adding the aryl halide is a "pre-stir" technique that often boosts yields by 10-15%.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[6] Journal of Organic Chemistry.[3] Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[7] Angewandte Chemie International Edition. Link

  • Lindley, J. (1984). Copper assisted nucleophilic substitution of aryl halogen.[3] Tetrahedron. Link

Sources

Technical Support Center: High-Purity Synthesis of 1-Nitro-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-Nitro-3-phenoxybenzene (also known as m-nitrodiphenyl ether) is a critical intermediate often used in the synthesis of herbicides (e.g., Fluorodifen analogs) and pharmaceutical building blocks. Unlike its para- and ortho- isomers, the meta- isomer cannot be efficiently synthesized via the direct nitration of diphenyl ether, which directs substituents to the ortho and para positions.

Critical Technical Warning:

Do not attempt direct nitration of diphenyl ether. This route yields a mixture of 2-nitro and 4-nitro isomers with <5% of the desired 3-nitro isomer. The only viable high-purity route is the Ullmann Ether Synthesis (Nucleophilic Aromatic Substitution) using m-chloronitrobenzene and phenol.

PropertySpecification
CAS Number 620-55-3
Molecular Formula

Molecular Weight 215.21 g/mol
Physical State Yellow oil or low-melting solid (depending on purity/temperature)
Primary Synthesis Ullmann Coupling (

)

Synthesis Logic & Impurity Origins

The synthesis relies on the copper-catalyzed coupling of m-chloronitrobenzene (m-CNB) with potassium phenoxide. Understanding the mechanism is the first step in troubleshooting impurities.

Reaction Pathway Diagram

The following diagram illustrates the primary reaction and the origin of critical impurities.

SynthesisPath mCNB m-Chloronitrobenzene (Reactant A) Reaction Ullmann Coupling (Cu Catalyst, K2CO3, 160-180°C) mCNB->Reaction Imp_mCNB Unreacted m-CNB (Incomplete Conv.) mCNB->Imp_mCNB Unreacted Phenol Phenol (Reactant B) Phenol->Reaction Imp_Phenol Residual Phenol (Excess Reactant) Phenol->Imp_Phenol Excess Target 1-Nitro-3-phenoxybenzene (Target) Reaction->Target Main Path Imp_Dimer 3,3'-Dinitrobiphenyl (Homocoupling Side Product) Reaction->Imp_Dimer Oxidative Coupling Imp_Tar Polymeric Tars (Thermal Degradation) Reaction->Imp_Tar Overheating >190°C

Figure 1: Reaction pathway showing the Ullmann coupling mechanism and the origin of key impurities (Homocoupling, Thermal degradation).

Troubleshooting Guide: Common Impurities

This section addresses specific impurities found in the crude reaction mixture and their removal strategies.

Impurity A: 3,3'-Dinitrobiphenyl (Homocoupling Product)

Origin: Competitive Ullmann homocoupling of two m-chloronitrobenzene molecules. This occurs when the phenol concentration is too low or the catalyst loading is too high. Identification: High melting point solid; appears as a distinct spot on TLC (usually less polar than the ether). Removal Strategy:

  • Prevention: Ensure Phenol is present in slight excess (1.1–1.2 eq) relative to the halide.

  • Purification: This impurity is significantly less soluble in ethanol than the target ether. Fractional Crystallization from cold ethanol is effective if the product is solid. If the product is an oil, Vacuum Distillation is required (the biphenyl has a significantly higher boiling point).

Impurity B: Unreacted m-Chloronitrobenzene (m-CNB)

Origin: Incomplete reaction or insufficient reaction time. Identification: Strong almond-like odor; distinct GC peak. Removal Strategy:

  • Steam Distillation: This is the industry standard. m-CNB is volatile with steam, whereas 1-nitro-3-phenoxybenzene is not.

  • Protocol: Pass live steam through the crude reaction mixture (pH > 10) until the distillate runs clear.

Impurity C: Copper Residues

Origin: Catalyst carryover (Cu powder, CuI, or Cu salts).[1] Identification: Green/Blue tint in the aqueous wash; trace metal analysis failure. Removal Strategy:

  • Chelation Wash: Wash the organic layer with 10% aqueous Ammonia (

    
    ) or EDTA solution. The copper forms a water-soluble deep blue complex 
    
    
    
    .

Detailed Experimental Protocols

These protocols are designed to be self-validating. If a step fails (e.g., phase separation doesn't occur), stop and consult the troubleshooting notes.

Protocol 1: Optimized Synthesis (Ullmann Coupling)

Objective: Maximize yield while minimizing homocoupling.

  • Charge: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, add:

    • m-Chloronitrobenzene (1.0 eq)

    • Phenol (1.2 eq)

    • Potassium Carbonate (

      
      , 1.5 eq, anhydrous/micronized)
      
    • Copper Powder (0.05 eq) or CuI (0.02 eq)

    • Solvent: DMF or DMSO (optional, allows lower temps) or melt fusion (solvent-free, requires ~160°C). Recommendation: Use DMF at 140°C for cleaner profiles.

  • Reaction: Heat to 140–150°C under nitrogen atmosphere. Monitor by TLC/GC every 2 hours.

    • Checkpoint: Reaction is complete when m-CNB is <2%.

  • Quench: Cool to 80°C. Pour mixture into ice water (5x reaction volume).

Protocol 2: Purification Workflow (The "Three-Stage" Clean)

Objective: Systematically remove acidic, volatile, and heavy impurities.

StageTarget ImpurityMethod
1. Alkaline Wash Phenol (Reactant B)Wash crude organic phase with 10% NaOH. Phenol becomes sodium phenoxide (water-soluble) and is removed in the aqueous layer.
2. Steam Distillation m-CNB (Reactant A)Subject the crude oil to steam distillation. Collect distillate until no oil drops are visible. The residue contains the target product.
3. Vacuum Distillation Tars & Homocoupled DimersDistill the residue under high vacuum (<1 mmHg). The target distills over; tars remain in the pot.
Purification Decision Tree

PurificationTree Start Crude Reaction Mixture Wash Wash with 10% NaOH (Removes Phenol) Start->Wash Steam Steam Distillation (Removes m-CNB) Wash->Steam CheckState Physical State of Residue? Steam->CheckState Liquid Oily Liquid CheckState->Liquid Solid Solid Precipitate CheckState->Solid VacDist High Vacuum Distillation (0.5 - 1.0 mmHg) Liquid->VacDist Recryst Recrystallization (Ethanol or Hexane/EtOAc) Solid->Recryst

Figure 2: Decision tree for selecting the appropriate purification method based on the physical state of the crude intermediate.

Frequently Asked Questions (FAQs)

Q: Why is my product turning dark brown/black upon storage? A: This indicates the presence of trace amino-compounds (formed via partial reduction of the nitro group during the reaction, possibly by copper/impurities) or phenolic oxidation products.

  • Fix: Perform a final wash with dilute HCl (to remove amines) followed by passing the oil through a short pad of silica gel before final distillation.

Q: Can I use diphenyl ether as a starting material? A: No. Nitration of diphenyl ether yields primarily 2-nitro and 4-nitro isomers. Separating the 3-nitro (meta) isomer from this mixture is economically unfeasible due to low yield (<5%) and similar physical properties.

Q: The reaction stalled at 80% conversion. Should I add more catalyst? A: Adding catalyst late typically promotes side reactions (tars) rather than conversion.

  • Fix: Check if water has entered the system (Ullmann reactions are water-sensitive). If using

    
    , water is a byproduct; ensure you are using a Dean-Stark trap (if in toluene/xylene) or anhydrous conditions to drive the equilibrium.
    

Q: How do I remove the copper catalyst efficiently without column chromatography? A: After the reaction, dilute with ethyl acetate and wash vigorously with 10% Ammonium Hydroxide (


) . The aqueous layer will turn bright blue. Repeat until the aqueous layer is colorless. This is more scalable than filtration through Celite for large batches.

References

  • Ullmann Ether Synthesis Mechanism & Catalysis

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Purification of Nitro-Diphenyl Ethers

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Section on Aromatic Nitro Compounds and Ethers.[2][3][4]

    • Note: Standard reference for steam distillation and recrystalliz
  • Synthesis of 3-Nitrodiphenyl Ether (Patent Literature)

    • US Patent 3,424,803 (Reference to herbicide intermediates and purification via crystallization/distill
  • Physical Properties & Safety Data

    • PubChem Compound Summary for CAS 620-55-3 (1-Nitro-3-phenoxybenzene).[5]

Sources

Side reactions to avoid during the nitration of diphenyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitration of diphenyl ether (DPE) is a deceptive reaction. While the ether linkage activates the aromatic rings, facilitating rapid electrophilic aromatic substitution (EAS), this same activation creates a narrow process window. The primary challenges are not low yield, but rather hyper-reactivity leading to polynitration and regio-isomeric impurity (specifically the 2-nitro "ortho" isomer).

This guide addresses the three critical failure modes in DPE nitration:

  • Regiochemical Drift: Unwanted formation of 2-nitrodiphenyl ether.

  • Over-Nitration: Inadvertent synthesis of 2,4'- or 4,4'-dinitrodiphenyl ether.

  • Thermal Runaway/Oxidation: Safety hazards associated with mixed-acid accumulation.[1]

Module 1: Controlling Regioselectivity (The "Ortho" Problem)

User Issue: "I am targeting 4-nitrodiphenyl ether (para), but my HPLC shows 15-20% of the 2-nitro (ortho) isomer. How do I suppress ortho-substitution?"

Technical Analysis

Diphenyl ether is an ortho/para director. The oxygen atom donates electron density via resonance (


 effect) to both rings. While the para position is sterically favored, the ortho position is statistically favored (2 ortho sites vs. 1 para site per ring) and kinetically accessible if the nitrating species is small and highly reactive (e.g., naked 

in

).
Troubleshooting Protocol
VariableRecommendationMechanism
Nitrating Agent Switch to Acetyl Nitrate (

)
The active species is larger (bulkier) than the nitronium ion, increasing steric hindrance at the ortho position and favoring para attack [1].
Temperature Maintain -10°C to 5°C Lower temperatures increase the energy difference between the ortho- and para-transition states, favoring the lower-energy para pathway [2].
Solvent Use Dichloromethane or Tetrachloroethylene Non-polar solvents often enhance para-selectivity compared to polar protic solvents which can stabilize the ortho-transition state via hydrogen bonding [3].
Q&A: Why not just use standard mixed acid?

A: Standard mixed acid (


) is too aggressive. It generates a high concentration of free nitronium ions (

). This "hot" electrophile is less discriminating, leading to higher ortho-isomer content (often >15%). Acetyl nitrate moderates this reactivity.

Module 2: Preventing Over-Nitration (The "Polynitro" Trap)

User Issue: "I am trying to make the mono-nitro derivative, but I keep forming dinitro species (4,4'-DPE). I calculated 1.0 equivalent of Nitric Acid. Why is this happening?"

Technical Analysis

This is a classic kinetic issue unique to bridged aromatic systems.

  • Ring 1 Nitration: The first ring is nitrated, becoming deactivated.

  • Ring 2 Activation: The oxygen bridge insulates the second ring from the strong electron-withdrawing effect of the nitro group on the first ring.

  • Result: The second ring remains relatively electron-rich (activated). If local concentration of

    
     is high (poor mixing), the second ring reacts almost as fast as the starting material [4].
    
Reaction Pathway Diagram

The following diagram illustrates the branching pathways and the "Danger Zone" of over-nitration.

DPE_Nitration Figure 1: Reaction network showing competitive isomer formation and over-nitration pathways. DPE Diphenyl Ether (Substrate) Ortho 2-nitrodiphenyl ether (Unwanted Isomer) DPE->Ortho k1 (ortho) High Temp/Acid Para 4-nitrodiphenyl ether (Target) DPE->Para k2 (para) Low Temp/Ac2O Di_Ortho 2,4'-dinitrodiphenyl ether (Impurity) Ortho->Di_Ortho Excess HNO3 Di_Para 4,4'-dinitrodiphenyl ether (Over-nitrated) Para->Di_Para Poor Mixing / Local Excess

The "Stop-at-One" Protocol
  • Stoichiometry: Use a slight deficit of nitrating agent (0.95 eq). It is easier to separate unreacted DPE (non-polar) than dinitro-DPE (polar/crystalline).

  • Addition Mode: Inverse Addition . Add the nitrating agent dropwise to the DPE solution. Never add DPE to the acid bulk. This ensures

    
     is always the limiting reagent locally.
    
  • Quenching: Quench immediately upon consumption of the limiting reagent. Do not "soak" the reaction to improve yield.

Module 3: Safety & Oxidative Degradation

User Issue: "My reaction mixture turned dark black and exothermed unexpectedly. What happened?"

Technical Analysis

Darkening (charring) indicates oxidative degradation. While ether linkages are generally stable, they can undergo oxidative cleavage in the presence of fuming nitric acid and high temperatures, potentially forming picric acid derivatives (explosive hazard) or phenolic tars [5].

Critical Safety Rule:

  • Accumulation Hazard: If the reaction temperature is too low during addition (e.g., <-20°C), the reaction may stall.

    
     accumulates in the vessel. When the mixture eventually warms, the accumulated acid reacts all at once—a classic runaway scenario [6].
    
Troubleshooting Logic Flow

Safety_Flow Figure 2: Diagnostic logic for thermal and oxidative anomalies. Start Issue: Darkening / Exotherm Check_Temp Check Reaction Temp Start->Check_Temp High_Temp Temp > 40°C? Check_Temp->High_Temp Low_Temp Temp < -20°C? Check_Temp->Low_Temp Oxidation CAUSE: Oxidative Degradation Action: Emergency Cooling Check for NOx fumes High_Temp->Oxidation Yes Accumulation CAUSE: Reagent Accumulation Action: STOP Addition Do NOT warm up rapidly Low_Temp->Accumulation Yes

Recommended Experimental Protocol

Target: 4-nitrodiphenyl ether (High Selectivity Method)

This protocol utilizes the Acetyl Nitrate in situ method to maximize para-selectivity and safety.

  • Preparation: In a 3-neck flask equipped with a thermometer, addition funnel, and mechanical stirrer (magnetic stirring is often insufficient for viscosity changes), dissolve Diphenyl Ether (1.0 eq) in Dichloromethane (DCM, 5-10 volumes) .

  • Catalyst/Moderator: Add Acetic Anhydride (1.2 - 2.0 eq) .

    • Note: The anhydride acts as a water scavenger and forms the milder acetyl nitrate electrophile.

  • Cooling: Cool the mixture to 0°C .

  • Nitration: Add Fuming Nitric Acid (0.95 eq) dropwise over 60-90 minutes.

    • Critical: Monitor internal temperature. Do not allow T > 5°C.

  • Post-Reaction: Stir at 0-5°C for 30 minutes. Monitor by TLC/HPLC.

  • Quench: Pour mixture onto ice water. Separate layers. Wash organic layer with saturated

    
     (to remove acetic acid) and brine.
    
  • Purification: Recrystallization from ethanol is typically effective for removing trace ortho-isomers.

References

  • Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers.
  • European Patent EP0851852B1 . (2000).[2] Process for nitrating diphenyl ether compounds. Link (Detailed industrial data on temperature effects: 45°C yields ~12% ortho-isomer, while 10°C yields <10%).

  • Smith, K., et al. (1998). Regioselective nitration of aromatic ethers using solid acid catalysts. Journal of Chemical Society, Perkin Transactions 1.
  • Hanson, J. R. (2002). The Chemistry of Aromatic Nitro Compounds.
  • IChemE . (1994). Runaway reaction hazards in processing organic nitrocompounds. Link (Safety data on nitro-compound decomposition and oxidative instability).

  • Gustin, J. L. (1993). Runaway reaction and detonation hazard in the manufacture of nitro-compounds. Thermochimica Acta. (Mechanisms of accumulation and thermal runaway).[3]

Sources

Optimizing reaction conditions for the synthesis of 1-Nitro-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 1-Nitro-3-phenoxybenzene Methodology: Copper-Catalyzed Ullmann-Type Ether Synthesis Document ID: TSC-2025-NXZ Status: Active / Verified

Strategic Overview: The "Meta" Challenge

User Query: Why can't I just use standard Nucleophilic Aromatic Substitution (


) with 1-fluoro-3-nitrobenzene?

Technical Insight: You are targeting 1-Nitro-3-phenoxybenzene . The nitro group (


) is in the meta  position relative to the leaving group (halide).
  • The Problem:

    
     mechanisms require strong electron-withdrawing groups (EWG) in the ortho or para positions to stabilize the Meisenheimer complex intermediate. A meta-nitro group provides inductive withdrawal but fails to stabilize the negative charge through resonance. Consequently, standard 
    
    
    
    yields are negligible or require dangerously harsh conditions.
  • The Solution: You must utilize Copper-Catalyzed Ullmann-Type Coupling . This mechanism relies on the oxidative addition of Copper(I) to the aryl halide, a process that is less sensitive to the resonance effects of the EWG but highly sensitive to catalyst stability and ligand choice.

Standard Operating Procedure (SOP)

Protocol: Ligand-Promoted Ullmann Coupling (High-Fidelity) Target Scale: 1.0 mmol (Adaptable)

Reagents & Stoichiometry[1][2][3][4][5][6]
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]RoleCritical Note
Substrate A 1-Bromo-3-nitrobenzene1.0ElectrophileAryl Iodides react faster but are less stable; Bromides are the balance.
Substrate B Phenol1.2NucleophileSlight excess ensures complete consumption of the halide.
Catalyst Copper(I) Iodide (CuI)0.1 (10%)Metal SourceMust be off-white/tan. Green/Blue = Oxidized (Dead).
Ligand 1,10-Phenanthroline0.2 (20%)StabilizerPrevents Cu aggregation; accelerates oxidative addition.
Base Cesium Carbonate (

)
2.0BaseHigher solubility in organics than

; critical for reaction rate.
Solvent Toluene or DMFN/AMediumToluene (110°C) for clean workup; DMF (120°C) for faster kinetics.
Step-by-Step Workflow
  • Inert Setup: Flame-dry a Schlenk tube or heavy-walled pressure vial. Cool under a stream of Argon or Nitrogen. Crucial: Oxygen is the primary killer of this reaction.

  • Solids Addition: Add CuI (19 mg), 1,10-Phenanthroline (36 mg),

    
     (650 mg), and 1-Bromo-3-nitrobenzene (202 mg) to the tube.
    
  • Degassing: Cap the tube. Evacuate and backfill with Argon three times.

  • Liquids Addition: Under positive Argon flow, add Phenol (113 mg) dissolved in anhydrous Toluene (2.0 mL).

    • Note: If using DMF, ensure it is anhydrous (water <50 ppm).

  • Reaction: Seal the vessel. Heat to 110°C for 12–24 hours. The mixture should turn a dark brick-red or brown color.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with Ethyl Acetate) to remove inorganic salts. Wash organic filtrate with 1M NaOH (to remove excess phenol) followed by Brine.

Visualizing the Mechanism

Understanding the cycle allows you to pinpoint where the reaction stalls.

UllmannCycle cluster_offcycle Catalyst Death Pathways Start Active Catalyst [Cu(I)-Ligand] OxAdd Oxidative Addition (Rate Limiting) [L-Cu(III)-Ar-Br] Start->OxAdd + Ar-Br (1-Bromo-3-nitrobenzene) Oxidation Oxidation to Cu(II) (Blue/Green Color) Start->Oxidation + O2 (Leak) LigEx Ligand Exchange (Base Assisted) [L-Cu(III)-Ar-OPh] OxAdd->LigEx + Phenol / Base - HBr RedElim Reductive Elimination Product Release LigEx->RedElim C-O Bond Formation RedElim->Start Regenerate Cu(I) Product 1-Nitro-3-phenoxybenzene RedElim->Product

Figure 1: The catalytic cycle for Ligand-Promoted Ullmann Ether Synthesis. Note that the active species is Cu(I); oxidation to Cu(II) by air permanently deactivates the cycle.

Troubleshooting Hub (Q&A)

Issue 1: Reaction Stalled / Low Conversion

Q: My reaction mixture turned blue/green after 2 hours and conversion stopped. What happened? A: The blue/green color indicates the formation of Copper(II) species.

  • Diagnosis: Oxygen leakage. Cu(I) is unstable in air.

  • Fix:

    • Ensure your Argon/Nitrogen line has an oxygen trap.

    • Use a screw-cap pressure vial with a PTFE/Silicone septa, not a standard glass joint which can leak at high temps.

    • Rescue: You cannot rescue a blue reaction. Restart with stricter degassing (freeze-pump-thaw is recommended for DMF).

Q: The color is correct (red/brown), but TLC shows starting material remaining after 24 hours. A: This suggests a kinetic barrier or catalyst deactivation (aggregation).

  • Diagnosis: The "Nitro" group on your substrate is electron-withdrawing, which actually helps oxidative addition. If it stalls, the issue is likely the Ligand or Base .

  • Fix:

    • Switch Ligand: Move from 1,10-phenanthroline to 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or N,N-dimethylglycine . These ligands create more electron-rich Cu centers.

    • Switch Solvent: Switch from Toluene to DMSO or NMP . Higher polarity stabilizes the charged intermediates and improves the solubility of the base.

Issue 2: Impurity Profiling

Q: I see a spot on TLC that corresponds to 3-nitrophenol. Where did this come from? A: This is a hydrolysis side-product.

  • Mechanism: If water is present, Hydroxide (

    
    ) competes with Phenoxide (
    
    
    
    ) for the Copper center.
  • Fix:

    • Dry your solvent over molecular sieves (3Å or 4Å) for 24 hours.

    • Flame-dry your

      
      . Carbonates are hygroscopic and absorb atmospheric water rapidly.
      

Q: I am seeing biaryl impurities (3,3'-dinitrobiphenyl). A: This is "Homocoupling."

  • Cause: Often occurs if the concentration of Phenol is too low or if the catalyst loading is too high without sufficient ligand.

  • Fix: Ensure you are using a slight excess of Phenol (1.2 to 1.5 equiv) to outcompete the second aryl halide molecule for the copper center.

Decision Tree for Optimization

Use this logic flow to guide your next experiment if the standard protocol fails.

Troubleshooting Start Outcome Analysis ColorCheck Check Reaction Color Start->ColorCheck Blue Blue/Green ColorCheck->Blue Oxidized RedBrown Red/Brown ColorCheck->RedBrown Active Action1 FAIL: O2 Leak. Degas solvent. Check seals. Blue->Action1 Conversion Check Conversion (GC/TLC) RedBrown->Conversion LowConv < 50% Conversion Conversion->LowConv HighConv > 90% Conversion Conversion->HighConv Action2 FAIL: Kinetics. Switch to DMF. Increase Temp to 120C. LowConv->Action2 Action3 SUCCESS. Proceed to Workup. HighConv->Action3

Figure 2: Rapid diagnostic logic for evaluating Ullmann coupling performance.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[11] Angewandte Chemie International Edition. Link

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation.[11] Angewandte Chemie International Edition. Link

  • Altman, R. A., Shafir, A., Choi, A., & Buchwald, S. L. (2008).[4] An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides.[12] The Journal of Organic Chemistry. Link

Sources

Purification of 1-Nitro-3-phenoxybenzene from isomeric byproducts

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists dealing with the purification of 1-Nitro-3-phenoxybenzene (also known as m-nitrodiphenyl ether).

Ticket ID: PUR-mNDE-001 Topic: Separation of meta-isomer from ortho/para byproducts and starting materials. Status: Active Support

Executive Summary & Diagnostic

The Core Challenge: Purifying 1-Nitro-3-phenoxybenzene (CAS: 620-55-3) is deceptively difficult because the target meta-isomer often exists as a supercooled liquid or low-melting solid (MP ~unknown/variable near RT), while the common para-isomer byproduct is a distinct solid (MP ~57°C). The ortho-isomer is typically a liquid.

Unlike standard recrystallizations where the product is the solid and impurities remain in solution, here you often face the reverse or a "mixed oil" scenario.

Diagnostic Workflow

Before proceeding, determine the state of your crude mixture using this logic flow:

DiagnosticFlow Start Start: Crude Reaction Mixture CheckState Check Physical State (at 20°C) Start->CheckState Solid Solid Mass CheckState->Solid Oil Viscous Oil / Liquid CheckState->Oil ImpurityCheck HPLC/GC Analysis Solid->ImpurityCheck Oil->ImpurityCheck ParaHigh High Para-Isomer (>10%) ImpurityCheck->ParaHigh Solid Impurity OrthoHigh High Ortho-Isomer (>10%) ImpurityCheck->OrthoHigh Liquid Impurity Action1 Protocol A: Cryo-Precipitation (Remove Para) ParaHigh->Action1 Action2 Protocol B: Flash Chromatography (Remove Ortho) OrthoHigh->Action2

Figure 1: Decision matrix for selecting the purification protocol based on physical state and impurity profile.

Isomer Profile & Physical Properties

Understanding the physical differences between the isomers is the key to separation.

ComponentChemical NameCASPhysical State (RT)Melting PointPolarity (TLC)
Target 1-Nitro-3-phenoxybenzene (meta)620-55-3Yellow Oil / Low-Melt Solid ~RT (Often Supercools)Mid-Polar
Impurity A 1-Nitro-4-phenoxybenzene (para)620-88-2Crystalline Solid 56–58 °C [1]Least Polar
Impurity B 1-Nitro-2-phenoxybenzene (ortho)2216-12-8Liquid < 20 °CMost Polar

Technical Note: The para-isomer packs efficiently into a crystal lattice (MP ~57°C), whereas the meta-isomer's "kinked" structure inhibits crystallization, often keeping it as an oil. We exploit this difference in Protocol A.

Troubleshooting Protocols

Protocol A: Cryo-Precipitation (Removing Solid Para-Isomer)

Use Case: Your product is an oil, but HPLC shows significant para-isomer contamination. Mechanism: Solubility Differential. The para-isomer is significantly less soluble in cold non-polar solvents than the meta-isomer oil.

  • Dissolution: Dissolve the crude oil in a minimum amount of warm Hexane (or Pentane).

    • Ratio: ~2-3 mL solvent per gram of crude.

    • Tip: If the oil doesn't dissolve fully, add small amounts of Diethyl Ether (dropwise) until homogeneous.

  • Incubation: Place the flask in a freezer (-20°C) for 12–24 hours.

    • Observation: White/pale yellow needles should form. These are likely the para-isomer (and potentially bis-ether byproducts).

  • Filtration: Quickly filter the cold mixture through a chilled sintered glass funnel.

    • The Solid: Contains the para-impurity. (Analyze to confirm).

    • The Filtrate: Contains your enriched meta-isomer.

  • Concentration: Evaporate the solvent from the filtrate to recover the purified oil.

Protocol B: Flash Chromatography (Removing Ortho-Isomer)

Use Case: You have removed the solid para-isomer, but the liquid ortho-isomer remains (or you have a complex mixture). Mechanism: Dipole Moment Separation. The nitro group's position relative to the ether linkage alters the molecular dipole, allowing separation on Silica Gel.

Setup Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

    • Start: 95:5 (Hex:EtOAc) to elute non-polar bis-ethers/tars.

    • Ramp: 90:10 -> 80:20.

  • Elution Order (Typical on Silica):

    • Unreacted Diphenyl Ether (if present) - Fastest

    • Para-isomer (1-nitro-4-phenoxybenzene)

    • Target: Meta-isomer (1-nitro-3-phenoxybenzene)

    • Ortho-isomer (1-nitro-2-phenoxybenzene) - Slowest (due to higher polarity/ortho effect)

User Alert: Run a TLC using 80:20 Hexane:EtOAc first. If the Rf difference between spots is < 0.1, consider using Toluene as the solvent, as aromatic-aromatic pi-stacking interactions can sometimes improve isomer resolution.

Protocol C: High-Vacuum Distillation (Final Polish)

Use Case: High purity (>95%) required, and the compound remains an oil. Warning: Nitro compounds can be explosive if overheated. Do not distill to dryness.

  • Setup: Short-path distillation head with a high-vacuum pump (< 1 mmHg).

  • Temperature:

    • Meta-isomer BP is approx. 178–180°C at 16 mmHg [2].

    • At lower pressures (<1 mmHg), expect boiling points in the 120–140°C range.

  • Procedure: Collect the main fraction. Discard the "forerun" (volatile solvents/ortho-isomers) and stop before the "pot residue" (tars) solidifies.

Frequently Asked Questions (FAQ)

Q: My product solidified after column chromatography. Did I isolate the wrong isomer? A: Not necessarily. While the meta-isomer is often an oil, highly pure samples can crystallize (slowly) if seeded or stored cold.

  • Validation: Check the Melting Point.[1][2][3][4][5] If it melts >50°C, you likely have the para-isomer. If it melts <30°C or melts upon handling, it is likely the meta-isomer. Run an NMR; the coupling constants of the protons on the nitro-substituted ring are diagnostic (meta has a singlet-like proton at position 2).

Q: I tried recrystallizing from Ethanol, but it "oiled out." A: This is classic behavior for the meta-isomer. It has a low melting point and low surface energy.

  • Fix: Switch to Protocol A (Cryo-Precipitation) . Do not try to crystallize the meta-isomer to purify it; instead, crystallize the impurities out of it.

Q: The TLC spots for meta and para are overlapping. A: Isomers are notoriously hard to separate on TLC.

  • Fix: Try Dichloromethane (DCM) : Hexane (1:1) instead of EtOAc. Chlorinated solvents often provide better selectivity for nitro-aromatic isomers.

References

  • NIST Chemistry WebBook. 1-Nitro-4-phenoxybenzene (CAS 620-88-2) Phase change data. National Institute of Standards and Technology. Link

  • Organic Syntheses. p-Nitrodiphenyl Ether (and notes on m-isomer). Coll. Vol. 2, p. 445 (1943). (Note: Cites the boiling point of the meta-isomer and the solid nature of the para-isomer). Link

  • PubChem. 1-Nitro-3-phenoxybenzene (CAS 620-55-3).[6][7] National Library of Medicine. Link

Sources

Recrystallization techniques for purifying crude 1-Nitro-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-620-55-3 Status: Active Subject: Recrystallization Protocols & Troubleshooting for Crude 1-Nitro-3-phenoxybenzene Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Purification Challenge

Welcome to the Technical Support Center. You are likely working with 1-Nitro-3-phenoxybenzene (CAS: 620-55-3), also known as m-nitrophenyl phenyl ether.[1]

The Core Problem: Unlike high-melting nitro-aromatics, this compound resides in a "danger zone" of physical properties. With a melting point typically in the range of 50–60°C (depending on purity), it is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing cleanly. Furthermore, if synthesized via nucleophilic aromatic substitution (e.g., m-chloronitrobenzene + phenol), it often retains persistent phenolic impurities that inhibit crystal growth.

This guide prioritizes thermodynamic control to force the formation of a stable crystal lattice over an amorphous oil.

Module 1: Solvent System Selection

We do not recommend a single "magic solvent." Instead, we categorize solvents based on the impurity profile of your crude material.

Solvent Compatibility Matrix
Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol (95%) Primary⭐⭐⭐⭐⭐ (Best)Balances the polarity of the nitro group with the lipophilicity of the phenyl ether.
Methanol Alternative⭐⭐⭐⭐Good, but higher risk of oiling out due to higher polarity.
EtOH / Water Anti-solvent⭐⭐⭐Use with caution. Adding water aggressively causes oiling. Only use if product is highly impure.
Hexane / EtOAc Layering⭐⭐⭐⭐Excellent for "oiling out" recovery. Slow diffusion method.
Acetic Acid Special⭐⭐Only for removing basic impurities; difficult to remove trace solvent later.

Critical Constraint: Avoid benzene or toluene as primary solvents. The solubility is often too high even at cold temperatures, leading to poor recovery yields.

Module 2: Standard Operating Procedure (SOP)

Protocol ID: SOP-NPE-01 Objective: Recrystallization of crude solid/semi-solid >85% purity.

Phase A: Dissolution & Hot Filtration
  • Massing: Place crude 1-Nitro-3-phenoxybenzene in an Erlenmeyer flask.

  • Solvent Addition: Add 95% Ethanol (approx. 3-5 mL per gram of solute).

  • Heating: Heat to 60-65°C (just below boiling).

    • Expert Note: Do not overheat. Since the MP is ~60°C, overheating causes the compound to melt into an oil before it dissolves, creating a biphasic emulsion. You want it to dissolve , not melt.

  • Filtration: While hot, filter through a pre-warmed glass funnel (or Celite pad) to remove inorganic salts (e.g., KCl/NaCl from the coupling reaction).

Phase B: Controlled Crystallization
  • Ambient Cooling: Remove from heat. Let the flask sit at room temperature on a cork ring or wood block (insulation prevents rapid cooling).

  • The Seeding Step (Crucial): When the solution reaches ~40°C, add a seed crystal.

    • Why? This bypasses the nucleation energy barrier, preventing the formation of a supercooled oil.

  • Cold Soak: Once room temperature is reached, move to a 4°C fridge (not an ice bath immediately). Slow cooling yields purer crystals.

Phase C: Isolation
  • Filtration: Vacuum filter using a Buchner funnel.

  • Wash: Wash with cold (-20°C) Hexane or very cold Ethanol.

    • Why Hexane? It removes residual non-polar impurities without redissolving the nitro compound as easily as ethanol.

Module 3: Troubleshooting Logic (The "Help Desk")

Issue 1: "My product turned into a yellow oil at the bottom."

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). Cause: The solution became supersaturated at a temperature above the crystal's melting point. Solution:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (Ethanol).

  • Allow to cool very slowly with vigorous stirring.

  • Scratch the glass or add a seed crystal at the exact moment turbidity appears.

Issue 2: "The crystals are sticky/tacky."

Diagnosis: Phenol Contamination. Cause: Unreacted phenol from the synthesis is hydrogen-bonding to the nitro group, preventing a dry lattice. Solution:

  • Redissolve the crude in Diethyl Ether or Ethyl Acetate.

  • Wash the organic layer with 10% NaOH (aq) twice. This converts phenol to water-soluble sodium phenoxide.

  • Dry organic layer (

    
    ), evaporate, and then attempt recrystallization.
    
Issue 3: "The color is dark brown/red instead of pale yellow."

Diagnosis: Oxidation byproducts (azo/azoxy coupling). Solution:

  • During the hot dissolution step (Phase A), add Activated Charcoal (1-2% wt/wt) .

  • Stir for 5 minutes.

  • Perform the hot filtration through Celite to remove the charcoal.

Module 4: Process Visualization

Workflow Diagram: Decision Logic for Purification

RecrystallizationLogic Start Crude 1-Nitro-3-phenoxybenzene CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Oil Persistent Oil CheckState->Oil Yes CheckPhenol Phenol Odor / Sticky? Solid->CheckPhenol NaOHWash Pre-wash: Dissolve in EtOAc, Wash with 10% NaOH Oil->NaOHWash High Impurity SolventSelect Dissolve in Hot Ethanol (60°C) Cooling Slow Cooling to RT SolventSelect->Cooling CheckPhenol->SolventSelect No CheckPhenol->NaOHWash Yes NaOHWash->SolventSelect OilingOut Product Oils Out? Cooling->OilingOut Reheat Reheat & Add Solvent OilingOut->Reheat Yes Seed Add Seed Crystal @ 40°C OilingOut->Seed No Reheat->Cooling Final Pure Crystalline Product Seed->Final

Caption: Logic flow for handling physical state and impurity variations during purification.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use water to force the crystals out? A: We advise against it as a primary method. While water decreases solubility, it drastically increases the polarity of the solvent system. For this specific lipophilic ether, adding water often forces the product out as an oil (emulsion) rather than a crystal. Use water only dropwise and only if the ethanol solution is extremely concentrated.

Q: What is the expected Melting Point (MP)? A: Pure 1-Nitro-3-phenoxybenzene typically melts between 56–60°C [1]. If your MP is below 50°C, you have significant eutectic impurities (likely the ortho-isomer or phenol).

Q: I have the ortho isomer (1-nitro-2-phenoxybenzene) mixed in. Will this remove it? A: Recrystallization is moderately effective here. The ortho isomer generally has a lower melting point and higher solubility in ethanol. By cooling slowly to 4°C (but not -20°C), you can keep the ortho isomer in the mother liquor while the meta isomer crystallizes.

References

  • PubChem. (n.d.).[1] 1-Nitro-3-phenoxybenzene (Compound).[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Solvents & Methods. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Identifying and characterizing unknown peaks in the NMR of 1-Nitro-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Characterizing Unknown Peaks in the NMR of 1-Nitro-3-phenoxybenzene Document ID: TS-NMR-NPB-001 Last Updated: 2025-05-15 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Introduction

You are analyzing the 1H NMR spectrum of 1-Nitro-3-phenoxybenzene (also known as 3-nitrodiphenyl ether). This scaffold is a critical pharmacophore in drug discovery, often synthesized via Ullmann coupling or SNAr reactions.

Users frequently encounter "ghost peaks"—signals that do not match the expected theoretical structure. This guide provides a systematic troubleshooting protocol to distinguish between intrinsic structural signals , synthetic impurities , and extrinsic contaminants .

Module 1: The Baseline – What Should You See?

Before identifying unknowns, you must validate the knowns. 1-Nitro-3-phenoxybenzene consists of two distinct aromatic systems: the electron-deficient Nitro Ring (A) and the electron-rich Phenoxy Ring (B) .

Predicted Shift Logic

The nitro group (


) is strongly electron-withdrawing (deshielding), pushing adjacent protons downfield (

7.8 ppm). The phenoxy group (

) is electron-donating by resonance (shielding), pushing its ortho/para protons upfield (

7.2 ppm).
Expected 1H NMR Data (CDCl3)
ProtonPositionMultiplicityApprox.[1][2][3][4] Shift (

)
Diagnostic Feature
H-2 Ring A (Between substituents)t (Singlet-like)7.90 – 8.05 Most deshielded; often appears as a narrow triplet (

Hz).
H-6 Ring A (Ortho to NO

, Para to O)
ddd (Doublet-like)7.85 – 7.95 Strongly deshielded; distinct doublet appearance.
H-5 Ring A (Meta to NO

)
t (Triplet)7.45 – 7.55 "Roof effect" often observed leaning toward H-4/H-6.
H-4 Ring A (Para to NO

, Ortho to O)
ddd7.35 – 7.45 Often overlaps with Ring B signals.
H-2', 6' Ring B (Phenoxy Ortho)d (Doublet)7.00 – 7.10 Shielded by oxygen lone pair.
H-4' Ring B (Phenoxy Para)t (Triplet)7.15 – 7.25 Typical monosubstituted benzene pattern.
H-3', 5' Ring B (Phenoxy Meta)t (Triplet)7.30 – 7.40 Overlap zone with Ring A.

Analyst Note: The integration ratio must be 4:5 (Nitro Ring : Phenoxy Ring). If the aromatic region integrates to >9.0 protons, you have a co-eluting aromatic impurity.

Assignment Workflow Diagram

AssignmentLogic Start Start: Analyze Aromatic Region (6.8 - 8.2 ppm) Downfield Check > 7.8 ppm Start->Downfield Upfield Check < 7.2 ppm Start->Upfield H2_H6 Signals Present? Likely H-2 (t) and H-6 (d) (Nitro-adjacent) Downfield->H2_H6 Phenoxy Signals Present? Likely H-2'/H-6' (d) (Oxygen-adjacent) Upfield->Phenoxy ConfirmA Ring A Identified (Electron Poor) H2_H6->ConfirmA Yes ConfirmB Ring B Identified (Electron Rich) Phenoxy->ConfirmB Yes Overlap Mid-Region (7.3 - 7.6 ppm) Complex Multiplets (H-5, H-4, H-3', H-5') ConfirmA->Overlap ConfirmB->Overlap

Figure 1: Logic flow for segregating the electron-poor Nitro ring from the electron-rich Phenoxy ring.

Module 2: Troubleshooting Unknown Peaks (The "Ghost" Signals)

If you observe peaks that do not fit the pattern above, use this FAQ-style troubleshooting guide.

Issue 1: Sharp Singlets in the Aliphatic Region (0 – 5 ppm)

Diagnosis: Residual Solvents or Grease. Even after high-vacuum drying, lattice-bound solvents can persist.

Signal (

in CDCl

)
SourceRemoval Protocol
7.26 CHCl

(Isotopic impurity)
None (Reference peak).
1.56 Water Add activated 4Å molecular sieves or shake with D

O.
0.07 / 1.26 Vacuum Grease Filter sample through a small plug of glass wool/Celite; avoid greased joints.
2.17 Acetone (Glassware cleaning)Dry glassware in oven >110°C.
5.30 Dichloromethane Extended high-vacuum drying (DCM is heavy).

Pro Tip: If the water peak shifts significantly between samples, it indicates a change in pH or hydrogen bonding environment (e.g., residual acid from nitration).

Issue 2: "Ghost" Triplets/Doublets in the Aromatic Region

Diagnosis: Synthetic Impurities. The synthesis of 3-nitrodiphenyl ether usually involves coupling a phenol with a nitro-halobenzene.

Q: I see a triplet at


 6.8 - 6.9 ppm and a doublet at 

6.7 ppm.
  • Cause: Unreacted Phenol .

  • Verification: Check for a broad singlet (OH) which moves with concentration.

  • Remedy: Wash the organic layer with 1M NaOH during workup (Phenol becomes water-soluble sodium phenoxide).

Q: I see extra deshielded signals > 8.0 ppm.

  • Cause: Unreacted 1-Fluoro-3-nitrobenzene or 1-Chloro-3-nitrobenzene .

  • Verification: Look for the characteristic splitting of the starting material. 1-Fluoro-3-nitrobenzene has large

    
     coupling constants.
    
  • Remedy: These are non-acidic and lipophilic; they require column chromatography for separation.

Issue 3: Broadened Lines / Loss of Splitting

Diagnosis: Paramagnetic Contamination. Cause: Residual Copper (Cu) catalyst from Ullmann coupling. Mechanism: Paramagnetic Cu(I)/Cu(II) species shorten relaxation times (


), causing peak broadening that masks fine coupling (

-values). Remedy: Wash the organic phase with aqueous EDTA or Ammonium Hydroxide to chelate and remove copper.

Module 3: Advanced Characterization Protocols

When 1D NMR is inconclusive, use these 2D experiments to map the ether linkage.

Protocol: The "Bridge Check" (HMBC)

The most critical structural feature is the ether oxygen connecting Ring A and Ring B. Since Oxygen is NMR silent, you must use HMBC (Heteronuclear Multiple Bond Correlation) to "see" across the bridge.

  • Run HMBC optimized for 8 Hz.

  • Target: Look for correlations to the quaternary carbons (C-1 of Ring A and C-1' of Ring B).

  • Validation:

    • H-2 and H-6 (Ring A) should correlate to C-3 (C-O carbon).

    • H-2' and H-6' (Ring B) should correlate to C-1' (C-O carbon).

    • Crucial: You will NOT see a correlation between Ring A protons and Ring B carbons. If you do, the rings are directly connected (biphenyl impurity), not ether-linked.

Impurity Identification Flowchart

ImpurityFlow Unknown Unknown Peak Detected Region Region? Unknown->Region Aliphatic 0 - 5 ppm Region->Aliphatic Aromatic 6.5 - 8.5 ppm Region->Aromatic SolventCheck Check Solvent Table (Acetone, Water, Grease) Aliphatic->SolventCheck Pattern Splitting Pattern? Aromatic->Pattern Phenol t @ 6.8, d @ 6.7 (Residual Phenol) Pattern->Phenol Upfield d/t SM Deshielded > 8.0 (Start. Mat. Halide) Pattern->SM Downfield Broad Broad/Blob (Cu Catalyst) Pattern->Broad No Fine Structure

Figure 2: Decision tree for identifying common contaminants in diaryl ether synthesis.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4][5][6][7] J. Org.[4][7] Chem.1997 , 62, 7512–7515.[4]

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[4] Org.[1][6][8] Process Res. Dev.2016 , 20, 661–667.

  • National Institute of Standards and Technology (NIST). "Benzene, 1-nitro-3-phenoxy- Mass and IR Spectra." NIST Chemistry WebBook, SRD 69.

  • PubChem. "1-Nitro-3-phenoxybenzene (Compound)." National Library of Medicine.

  • Organic Syntheses. "p-Nitrodiphenyl Ether (Procedure analogous to m-isomer)." Org.[1][6][8] Synth.1933 , 13, 78. (Note: While referencing the para-isomer, the Ullmann coupling conditions and copper catalyst removal protocols are identical for the meta-isomer).

Sources

Managing thermal runaway in nitration reactions of aromatic ethers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Thermal Runaway in Nitration of Aromatic Ethers

Status: Operational | Tier: L3 (Senior Process Safety)

Critical Directive: The "Red Phone" Protocol

If you are currently witnessing a rapid, unexplained temperature rise (


) or the evolution of dense red fumes: 
  • STOP DOSING immediately.

  • MAXIMIZE COOLING (Jacket/Coil).

  • DO NOT simply dump water into the reactor if the temperature is already above 80°C (risk of steam explosion).

  • INITIATE EMERGENCY QUENCH only if below the critical temperature threshold (typically <50-60°C) and into a pre-cooled, stirred quench vessel, not by adding water to the reactor.

Technical Brief: The Thermodynamics of Aromatic Ether Nitration

The Hazard: Aromatic ethers (e.g., Anisole, Phenetole) possess an alkoxy group (


) which is a strong electron-donor. This activates the benzene ring toward electrophilic substitution, making the reaction 1000x–10,000x faster  than benzene nitration.

The Trap: Because the reaction is so fast, it often becomes diffusion-controlled . If mixing is inadequate, the nitrating agent accumulates. When mixing eventually improves (or the emulsion breaks), the accumulated reagents react simultaneously, releasing the Heat of Reaction (


)  instantly. This temperature spike triggers the Heat of Decomposition (

)
, leading to a thermal explosion.
Thermodynamic Data Summary
ParameterTypical Value (Aromatic Ethers)Implication
ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

-150 to -250 kJ/molHigh heat output per mole.

-2500 to -4000 kJ/molDecomposition releases ~15x more energy than the reaction itself.
Adiabatic Temp. Rise (

)
> 200°CSufficient to vaporize solvents and rupture vessels.
Onset Temp (

)
100°C - 120°C (in acid)The "Cliff Edge." If

reaches this, runaway is inevitable.
Visualizing the Hazard Pathways

The following diagram illustrates the feedback loops leading to thermal runaway. Note the critical role of Accumulation and Autocatalysis .

RunawayLoop Dosing Dosing Nitric Acid Accumulation Reagent Accumulation (Sleeping Giant) Dosing->Accumulation If Mixing Poor Mixing Mixing Efficiency Reaction Nitration Reaction (Exothermic) Mixing->Reaction Controls Rate Accumulation->Reaction Sudden Release HeatGen Heat Generation (Q_gen) Reaction->HeatGen TempRise Temperature Rise HeatGen->TempRise TempRise->Reaction Arrhenius Rate Increase Decomp Oxidative Decomposition (Explosion) TempRise->Decomp If T > T_onset Autocatalysis HNO2 Autocatalysis TempRise->Autocatalysis Triggers Side Rxns Autocatalysis->HeatGen + Feedback

Figure 1: The Thermal Runaway Feedback Loop. Note how poor mixing leads to accumulation, bypassing the rate control usually provided by dosing.

Troubleshooting Guide (Q&A Format)
Issue 1: "The temperature is rising even though I stopped dosing."

Diagnosis: You are experiencing Accumulation Burn-off or Autocatalysis .

  • Mechanism: You likely dosed nitric acid faster than it could react (due to poor mixing or low temperature). Now that the system is equilibrating, the accumulated acid is reacting all at once. Alternatively, nitrous acid (

    
    ) has built up, catalyzing oxidative side reactions.
    
  • Corrective Action:

    • Maximize Agitation: Increase RPM to dissipate heat and prevent hot spots (unless the reaction is biphasic and you fear a sudden emulsion break—in that case, increase slowly).

    • Crash Cooling: Apply maximum cooling fluid flow.

    • Quench Preparation: Prepare the quench vessel. Do not add quench media to the reactor yet.

Issue 2: "I see brown/red fumes evolving from the reactor."

Diagnosis: Oxidative Decomposition (


 release).
  • Mechanism: The aromatic ether is being oxidized by the nitric acid rather than nitrated. This is a side reaction that produces gas (

    
    , 
    
    
    
    ) and heat. It is often autocatalytic.
  • Corrective Action:

    • Venting: Ensure the scrubber system is active and the reactor is vented to prevent pressure buildup.

    • Nitrogen Sweep: If safe, introduce a nitrogen sweep to remove

      
       (which catalyzes the decomposition).
      
    • Lower Temperature: The oxidation activation energy is higher than nitration. Lowering

      
       by 5-10°C can often shut down the oxidation pathway.
      
Issue 3: "My yield is low, and I have black tar in the flask."

Diagnosis: Over-Nitration / Polymerization .

  • Mechanism: Aromatic ethers are so reactive that dinitration or polymerization occurs easily. The "tar" is a complex mixture of oxidized polymers.

  • Corrective Action:

    • Stoichiometry: Verify you are using a slight excess (e.g., 1.05 eq), not a large excess, of

      
      .
      
    • Mode of Addition: switch to "Inverse Addition" (adding the aromatic ether to the acid) is generally UNSAFE for ethers due to immediate high concentration of acid relative to substrate. Stick to adding Acid to Ether, but dilute the acid or use a carrier solvent (e.g., Acetic Anhydride or DCM) to buffer the activity.

Experimental Protocol: Safe Quenching Workflow

Objective: Safely terminate a nitration reaction without triggering a secondary exotherm from heat of dilution.

The "Drowning" Protocol:

  • Preparation: Prepare a separate vessel containing Ice/Water mixture (ratio 1:1 by mass relative to reaction volume).

  • Temperature: Cool the quench vessel to < 5°C.

  • Transfer:

    • NEVER pour water into the nitration reactor.[1] The heat of hydration of

      
       will vaporize the water (steam explosion).
      
    • ALWAYS transfer the reaction mixture into the quench vessel.

  • Rate: Control the transfer rate such that the quench vessel temperature never exceeds 20°C.

QuenchFlow Reactor Reaction Vessel (Hot/Acidic) Pump Metering Pump Reactor->Pump Transfer QuenchTank Quench Tank (Ice/Water) TempCheck Check Temp (<20°C) QuenchTank->TempCheck Pump->QuenchTank Slow Stream TempCheck->Pump Stop if High

Figure 2: The Reverse Quench ("Drowning") Protocol. Always add Acid to Water.

References & Authority
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Defines the "Time to Maximum Rate" and accumulation models).

  • Gustin, J. L. (1998). "Specific Safety Problems of Nitration Reactions." Organic Process Research & Development. (Details the oxidative decomposition hazards of aromatic nitration).

  • Zaldivar, J. M., et al. (2003). "The runaway of the nitration of aromatic compounds."[1] Journal of Loss Prevention in the Process Industries. (Provides kinetic models for the autocatalytic effects of NOx).

  • Bretherick's Handbook of Reactive Chemical Hazards . (Standard reference for specific chemical incompatibility, specifically Anisole/Nitric Acid mixtures).

Sources

Technical Support Center: Catalyst Selection & Optimization for 1-Nitro-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Landscape

The Challenge: Synthesizing 1-Nitro-3-phenoxybenzene presents a specific regiochemical challenge. While the nitro group is a strong electron-withdrawing group (EWG), its position at the meta (3-) position relative to the halogen does not sufficiently activate the ring for a standard catalyst-free Nucleophilic Aromatic Substitution (


). Unlike para-nitro halides, which react easily with phenoxides, the meta-isomer requires robust transition-metal catalysis to achieve conversion under reasonable conditions.

The Solution: The industry standard for this transformation is the Copper-Catalyzed Ullmann-Type Ether Synthesis . While Palladium (Buchwald-Hartwig) is a viable alternative, it is often kinetically unnecessary and economically inefficient for this specific substrate unless steric bulk is high.

This guide focuses on optimizing the Copper (Cu) system, specifically addressing ligand acceleration to lower reaction temperatures from the classical 200°C to a manageable 80–110°C.

Catalyst Decision Matrix

Before optimizing, confirm you are using the correct metal system for your specific constraints.

FeatureCopper (CuI/Ligand) Palladium (Pd/Phosphine) Catalyst-Free (

)
Suitability High (Recommended) MediumLow
Cost LowHighVery Low
Temp Range 80–110°C (Ligand assisted)60–100°C>150°C (if at all)
Moisture Sensitivity ModerateHighLow
Key Risk Catalyst poisoning/aggregationOxidative addition failureNo reaction (Meta-position)

Optimization Protocol: The "Ligand-Accelerated" Ullmann

Core Directive: Do not rely on "naked" copper sources (e.g., Cu powder or CuO) which require harsh temperatures. You must use a bidentate ligand to stabilize the active Cu(I) species and prevent disproportionation.

Recommended System (The "Ma" Protocol)

Based on the foundational work of Ma et al. and modern process chemistry, the following system is the most robust for meta-nitro substrates.

  • Catalyst Precursor: Copper(I) Iodide (CuI) - Must be off-white/tan. Green indicates oxidation to Cu(II).

  • Ligand: N,N-Dimethylglycine (DMG) or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD).

  • Base: Cesium Carbonate (

    
    ) - Superior solubility in organic solvents compared to 
    
    
    
    .
  • Solvent: 1,4-Dioxane or DMF (Anhydrous).

Standard Operating Procedure (SOP)
  • Charge: Add CuI (10 mol%), Ligand (20 mol%),

    
     (2.0 equiv), and 1-Bromo-3-nitrobenzene (1.0 equiv) to a reaction tube.
    
  • Inert: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add Phenol (1.2 equiv) dissolved in degassed Dioxane under counter-flow of Argon.

  • Heat: Seal and heat to 90°C for 12–24 hours.

Troubleshooting Guide (Q&A)

Category A: Reaction Stalling & Conversion

Q: My reaction stalls at 40% conversion. Adding more catalyst later doesn't help. Why? A: This is likely Catalyst Deactivation via Aggregation . In Ullmann couplings, the active monomeric Cu(I) species is unstable. If the ligand concentration drops or the ligand is not bulky enough, Copper precipitates as inactive black clusters (Cu(0)).

  • Fix: Ensure your Ligand:Metal ratio is strictly 2:1 or higher .

  • Fix: Switch to a more bulky anionic ligand like TMHD (2,2,6,6-tetramethylheptane-3,5-dione), which creates a tighter bite angle and protects the metal center better than simple amino acids.

Q: I am seeing the starting material (Aryl Bromide) remaining, but the Phenol is gone. Where did it go? A: You are experiencing Oxidative Homocoupling of the phenol. Trace oxygen can cause the copper to catalyze the dimerization of phenol to biphenols rather than the C-O coupling.

  • Fix: Degas solvents using the "Freeze-Pump-Thaw" method or vigorous sparging with Argon for 20 minutes. Ensure the headspace is inert.

Category B: Impurity Profile

Q: I see a byproduct with a mass consistent with "Biaryl" (3,3'-dinitrobiphenyl). A: This is the Ullmann Homocoupling of your aryl halide. This occurs when the nucleophile (phenol) is not available in the catalytic cycle, causing two aryl halides to couple.

  • Fix: Increase the concentration of Phenol relative to the Aryl Halide.

  • Fix: Lower the reaction temperature by 10°C. Homocoupling often has a higher activation energy than the desired C-O coupling.

Q: My product is colored (dark brown/green) even after a silica column. A: This is Copper Leaching . Nitro-compounds can coordinate to residual copper, dragging it through the column.

  • Fix: Perform a "Chelex" wash or wash the organic layer with 10% aqueous Ethylenediamine or Ammonium Hydroxide (

    
    ) during workup. This sequesters Cu into the aqueous phase (turns deep blue).
    
Category C: Substrate Specifics

Q: Can I use 1-Chloro-3-nitrobenzene instead of the Bromo- analog to save money? A: Generally, No , unless you change ligands. Aryl Chlorides have a much stronger C-Cl bond. Standard amino-acid ligands (like DMG) will struggle to facilitate the oxidative addition step at <110°C.

  • Fix: If you must use the Chloride, switch to an Oxalamide Ligand (e.g., BPO) which is specifically designed to activate Aryl Chlorides.

Diagnostic Logic Tree

Use the following workflow to diagnose low yields.

OptimizationWorkflow Start Start: Low Yield (<50%) CheckColor Check Reaction Mixture Color Start->CheckColor GreenBlue Green/Blue Haze? CheckColor->GreenBlue Yes BlackPpt Black Precipitate? CheckColor->BlackPpt Yes RedBrown Red/Brown (Homogeneous) CheckColor->RedBrown Yes OxidationIssue Issue: Cu(I) oxidized to Cu(II) GreenBlue->OxidationIssue AggIssue Issue: Catalyst Aggregation BlackPpt->AggIssue KineticIssue Issue: Kinetic Stalling RedBrown->KineticIssue FixOxidation Fix: Degas Solvents & Check Ligand Purity OxidationIssue->FixOxidation FixAgg Fix: Increase Ligand Loading (Switch to TMHD) AggIssue->FixAgg FixKinetic Fix: Switch Base to Cs2CO3 or Increase Temp KineticIssue->FixKinetic

Caption: Diagnostic workflow for identifying catalyst failure modes based on visual cues.

Solvent & Base Screening Data

The following data summarizes the impact of solvent/base combinations on the yield of 1-Nitro-3-phenoxybenzene (24h, 90°C, 10% CuI/DMG).

EntrySolventBaseYield (%)Notes
1Toluene

15%Poor solubility of base and nitrophenoxide.
2DMF

65%Good solubility, but some hydrolysis of DMF at high temp.
3DMSO

82% Excellent conversion, but difficult workup (high BP).
41,4-Dioxane

88% Optimal Balance. Easy removal of solvent.
5WaterNaOH<5%Substrate hydrolysis; Catalyst deactivation.

References

  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed Coupling of Aryl Halides with Primary and Secondary Amines and Phenols. Accounts of Chemical Research. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. [Link]

  • Sambiagio, C., et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development.[1][2] Chemical Society Reviews. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Nitro-3-phenoxybenzene and 1-Nitro-4-phenoxybenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts the efficiency and viability of a synthetic route. The nitrophenoxybenzene scaffold is a common structural motif in medicinal chemistry and materials science, and understanding the reactivity of its isomers is paramount for predictable and successful outcomes. This guide provides an in-depth technical comparison of the reactivity of 1-Nitro-3-phenoxybenzene and 1-Nitro-4-phenoxybenzene, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of aromatic rings.

Theoretical Framework: The Decisive Role of Nitro Group Positioning

The reactivity of an aromatic ring towards nucleophilic attack is fundamentally governed by its electronic properties. The presence of strong electron-withdrawing groups is a prerequisite for activating the ring to undergo SNAr reactions. The nitro group (-NO2) is one of the most powerful activating groups due to its ability to withdraw electron density through both the inductive effect and, more significantly, the resonance effect.

The key difference in reactivity between 1-Nitro-4-phenoxybenzene and 1-Nitro-3-phenoxybenzene lies in the position of the nitro group relative to the site of nucleophilic attack. In the context of an SNAr reaction where the phenoxy group would be the leaving group, the nucleophile attacks the carbon atom to which the phenoxy group is attached.

  • 1-Nitro-4-phenoxybenzene (para-isomer): The nitro group is in the para position relative to the phenoxy group. This positioning is optimal for the stabilization of the negatively charged intermediate, the Meisenheimer complex, which is formed during the reaction. The negative charge can be delocalized from the aromatic ring onto the oxygen atoms of the nitro group through resonance.[1] This delocalization significantly lowers the activation energy of the reaction, thereby increasing the reaction rate.[1]

  • 1-Nitro-3-phenoxybenzene (meta-isomer): The nitro group is in the meta position relative to the phenoxy group. While the nitro group still exerts an electron-withdrawing inductive effect, it cannot participate in the resonance stabilization of the negative charge on the Meisenheimer complex.[1] The negative charge from the attacking nucleophile is distributed only on the carbon atoms of the ring and cannot be delocalized onto the nitro group. Consequently, the intermediate is much less stable, the activation energy is significantly higher, and the reaction proceeds much more slowly, if at all, under typical SNAr conditions.

The phenoxy group itself has a dual electronic nature; it is electron-withdrawing inductively but electron-donating through resonance. However, in the context of SNAr reactions activated by a nitro group, the powerful directing and activating effects of the nitro group's position are the overwhelming determinants of reactivity.

Mechanistic Insight: Visualizing the Meisenheimer Complex

The SNAr reaction is generally accepted to proceed via a two-step addition-elimination mechanism.[2][3] The first step, which is typically the rate-determining step, is the nucleophilic attack on the carbon atom bearing the leaving group to form the resonance-stabilized Meisenheimer complex.[2] The second step is the rapid expulsion of the leaving group, which restores the aromaticity of the ring.

The stability of the Meisenheimer complex is the crucial factor differentiating the reactivity of the two isomers.

Caption: SNAr mechanism for para and meta isomers.

Comparative Experimental Data

SubstrateReaction ConditionsExpected ProductExpected YieldRelative Reactivity
1-Nitro-4-phenoxybenzeneMorpholine, K₂CO₃, DMF, 100 °C, 12 h4-(4-Nitrophenyl)morpholineHigh (>90%)High
1-Nitro-3-phenoxybenzeneMorpholine, K₂CO₃, DMF, 100 °C, 12 h4-(3-Nitrophenyl)morpholineNegligible to very lowVery Low

This predicted outcome is based on numerous studies of SNAr reactions on nitro-activated aromatic compounds, where substrates with ortho or para nitro groups react readily, while those with meta nitro groups are generally unreactive under the same conditions.[1][4]

Experimental Protocols: A Representative Comparative Study

The following protocol describes a representative experiment to compare the reactivity of the two isomers in an SNAr reaction with morpholine. This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions.[5][6]

Objective: To compare the reactivity of 1-Nitro-3-phenoxybenzene and 1-Nitro-4-phenoxybenzene with morpholine under identical SNAr conditions.

Materials:

  • 1-Nitro-4-phenoxybenzene

  • 1-Nitro-3-phenoxybenzene

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks with reflux condensers

  • Magnetic stirrers and stir bars

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

start Start setup Set up two parallel reactions in round-bottom flasks start->setup add_reagents Add substrate (1 eq), K₂CO₃ (2 eq), and DMF setup->add_reagents add_nucleophile Add morpholine (1.2 eq) to each flask add_reagents->add_nucleophile heat Heat reactions at 100 °C for 12 hours add_nucleophile->heat monitor Monitor progress by TLC heat->monitor workup Cool, quench with water, and extract with ethyl acetate monitor->workup dry Dry organic layer with MgSO₄ and filter workup->dry concentrate Concentrate under reduced pressure dry->concentrate analyze Analyze crude product by ¹H NMR and LC-MS concentrate->analyze end End analyze->end

Caption: Experimental workflow for the comparative study.

Procedure:

  • Reaction Setup: In two separate dry 100 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 1-Nitro-4-phenoxybenzene (1.0 eq) to one flask and 1-Nitro-3-phenoxybenzene (1.0 eq) to the other.

  • Addition of Reagents: To each flask, add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF (20 mL).

  • Addition of Nucleophile: Add morpholine (1.2 eq) to each reaction mixture.

  • Reaction: Heat both reaction mixtures to 100 °C and stir for 12 hours.

  • Monitoring: Monitor the progress of the reactions by TLC using a suitable eluent system (e.g., 3:1 hexanes/ethyl acetate).

  • Work-up: After 12 hours, cool the reaction mixtures to room temperature. Pour each mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers for each reaction with brine, then dry over anhydrous magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the resulting crude products by ¹H NMR and LC-MS to determine the conversion and identify the products.

Conclusion and Synthetic Implications

The comparative reactivity of 1-Nitro-3-phenoxybenzene and 1-Nitro-4-phenoxybenzene in nucleophilic aromatic substitution is starkly different, a fact that is readily explained by fundamental principles of electronic effects in organic chemistry.

  • 1-Nitro-4-phenoxybenzene is highly activated towards SNAr reactions due to the ability of the para-nitro group to stabilize the intermediate Meisenheimer complex through resonance. This makes it a valuable substrate for the synthesis of a wide range of derivatives where the phenoxy group is displaced by various nucleophiles.

  • 1-Nitro-3-phenoxybenzene , in contrast, is largely unreactive under standard SNAr conditions. The meta-nitro group cannot provide resonance stabilization to the Meisenheimer complex, resulting in a much higher activation energy for the reaction.

For synthetic chemists and drug development professionals, this has clear implications. When designing a synthetic route that requires a nucleophilic substitution on a nitrophenoxybenzene core, the para-isomer is the substrate of choice for efficient and high-yielding transformations. The meta-isomer, on the other hand, would require significantly harsher reaction conditions or a different synthetic strategy altogether, such as one involving a different reaction mechanism like a benzyne intermediate, which is outside the scope of this guide. A thorough understanding of these reactivity differences is essential for the rational design of synthetic pathways, saving valuable time and resources in the laboratory.

References

  • Bartoli, G., Ciminale, F., & Todesco, P. E. (1975). Electronic and steric effects in nucleophilic aromatic substitution. Reaction by phenoxides as nucleophiles in dimethyl sulfoxide. The Journal of Organic Chemistry, 40(7), 872–874.
  • Knowles, R. R., et al. (2020).
  • Yang, L., Wang, L., & Li, G. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(3), o775.
  • Um, I. H., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. The Journal of Organic Chemistry, 79(16), 7537–7545.
  • Um, I. H., et al. (2015). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. The Journal of Organic Chemistry, 80(1), 591-599.
  • Jakubowski, J. (2011, September 5).
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  • Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange.
  • Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction. Chemistry Stack Exchange.
  • Quickcompany. (n.d.). "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone".
  • Stack Exchange. (2023, April 23). Substituent effect on Aromatic compound (Nucleophilic addition). Chemistry Stack Exchange.
  • ECHEMI. (n.d.). Comparing the reactivity towards aromatic electrophilic substitution reaction.
  • Al-Awadi, N. A., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • BenchChem. (2025). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.
  • Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
  • Poso, A., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 26(11), 3195.
  • IUCr. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(3), o775.
  • Cossey, K. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions [Video]. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry.
  • Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(32), 10359–10363.
  • Al-Bayati, R. E. H., et al. (2022). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Polymers, 14(19), 4099.

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A Spectroscopic Deep Dive: Differentiating Ortho, Meta, and Para Isomers of Nitrophenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a cornerstone of rational drug design, process optimization, and quality control. The subtle shift in a substituent's position on an aromatic ring can dramatically alter a molecule's steric and electronic properties, which in turn dictates its biological activity and spectroscopic signature. This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of nitrophenoxybenzene, offering a detailed analysis of their UV-Vis, IR, NMR, and Mass Spectrometry data. By understanding the principles behind their distinct spectral characteristics, researchers can confidently identify and differentiate these closely related compounds.

Introduction: The Significance of Isomeric Purity

Nitrophenoxybenzene and its derivatives are important structural motifs in medicinal chemistry and materials science. The position of the nitro group (an electron-withdrawing group) relative to the phenoxy group (an electron-donating group) significantly influences the molecule's dipole moment, reactivity, and potential for intermolecular interactions. Consequently, the ability to distinguish between the ortho (1-nitro-2-phenoxybenzene), meta (1-nitro-3-phenoxybenzene), and para (1-nitro-4-phenoxybenzene) isomers is critical. Spectroscopic techniques provide a powerful and non-destructive means to achieve this differentiation.

This guide will delve into the nuances of how the isomeric position affects the spectroscopic fingerprint of nitrophenoxybenzene, supported by experimental data and a discussion of the underlying electronic and steric effects.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the extent of conjugation and the electronic effects of substituents on the aromatic rings.

Isomerλmax (nm) (in water)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
o-Nitrophenol 279, 350~5,000, ~3,000
m-Nitrophenol 273, 330~6,300, ~1,600
p-Nitrophenol 317~10,000

Data for nitrophenols is presented to illustrate the expected trends for nitrophenoxybenzenes.

Analysis of Isomeric Effects:

  • Para Isomer: The para isomer is expected to exhibit the most red-shifted (longer wavelength) λmax and the highest molar absorptivity. This is due to the direct conjugation between the electron-donating phenoxy group and the electron-withdrawing nitro group through the benzene ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption of lower energy light.

  • Ortho Isomer: The ortho isomer will also experience conjugation, leading to a red-shift compared to the meta isomer. However, steric hindrance between the adjacent nitro and phenoxy groups can cause a slight twisting of the nitro group out of the plane of the benzene ring. This disruption of planarity can slightly reduce the extent of conjugation compared to the para isomer, resulting in a slightly blue-shifted λmax and lower molar absorptivity.

  • Meta Isomer: In the meta isomer, the electron-donating and electron-withdrawing groups are not in direct conjugation. The electronic effects are primarily inductive. Consequently, the meta isomer is expected to have the most blue-shifted (shorter wavelength) λmax and the lowest molar absorptivity of the three isomers, as the extent of charge transfer character in the electronic transition is reduced.

The UV-Vis spectrum of nitrobenzene itself shows a prominent absorption band around 260 nm in nonpolar solvents, which can be attributed to a π-π* transition with some charge-transfer character. The presence of the electron-donating phenoxy group is expected to cause a bathochromic (red) shift in all three isomers compared to nitrobenzene.

Infrared Spectroscopy: A Vibrational Fingerprint

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. The key vibrational bands for nitrophenoxybenzene isomers are the N-O stretching frequencies of the nitro group, the C-O-C stretching of the ether linkage, and the C-H out-of-plane bending modes of the substituted benzene rings.

Functional Groupo-Nitrophenoxybenzene (cm⁻¹)m-Nitrophenoxybenzene (cm⁻¹)p-Nitrophenoxybenzene (cm⁻¹)
Asymmetric NO₂ Stretch ~1525~1529~1518
Symmetric NO₂ Stretch ~1350~1350~1345
C-O-C Asymmetric Stretch ~1240~1245~1250
Aromatic C-H Bending ~750 (ortho)~880, ~780, ~690 (meta)~840 (para)

Data obtained from the NIST Chemistry WebBook.[1][2][3]

Interpretation of Isomeric Differences:

  • NO₂ Stretching: The position of the nitro group has a subtle effect on the N-O stretching frequencies. The para isomer shows slightly lower stretching frequencies, which may be attributed to the greater resonance delocalization of electron density into the nitro group, slightly weakening the N-O bonds.

  • C-O-C Stretching: The ether linkage vibrations are also influenced by the electronic environment.

  • Aromatic C-H Bending: The most significant and diagnostic differences in the IR spectra of these isomers are found in the C-H out-of-plane bending region (below 900 cm⁻¹). The substitution pattern on the benzene ring gives rise to characteristic absorption bands:

    • Ortho: A strong band around 750 cm⁻¹ is characteristic of ortho disubstitution.

    • Meta: Multiple bands are typically observed for meta disubstitution, often around 880, 780, and 690 cm⁻¹.

    • Para: A strong band in the region of 840-810 cm⁻¹ is indicative of para disubstitution.

These distinct patterns in the C-H bending region provide a reliable method for distinguishing between the three isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects (both inductive and resonance) and the proximity of the substituents.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:

Proton Positiono-Nitrophenoxybenzenem-Nitrophenoxybenzenep-Nitrophenoxybenzene
Protons on Nitro-substituted Ring 7.9-8.2 (H ortho to NO₂)7.8-8.1 (H ortho to NO₂)8.1-8.3 (d, 2H)
7.0-7.5 (other Hs)7.4-7.7 (other Hs)6.9-7.1 (d, 2H)
Protons on Phenoxy Ring 7.0-7.4 (m, 5H)7.0-7.4 (m, 5H)7.0-7.4 (m, 5H)

Note: These are predicted values based on the analysis of related structures like nitrobenzene and anisole. Actual values may vary.

Analysis of Isomeric Effects:

  • Para Isomer: The para isomer is expected to show the simplest spectrum for the protons on the nitro-substituted ring, with two distinct doublets due to the symmetry of the molecule. The protons ortho to the strongly electron-withdrawing nitro group will be significantly deshielded and appear at a high chemical shift (downfield). The protons ortho to the electron-donating phenoxy group will be shielded and appear at a lower chemical shift (upfield).

  • Ortho Isomer: The ortho isomer will have a more complex spectrum for the nitro-substituted ring due to the lack of symmetry. All four protons on this ring will be chemically non-equivalent and will exhibit complex splitting patterns (doublet of doublets, triplets, etc.). The proton ortho to the nitro group and adjacent to the phenoxy group will be the most deshielded due to the combined electron-withdrawing effect of the nitro group and the anisotropic effect of the nearby ether linkage.

  • Meta Isomer: The meta isomer will also display a complex multiplet pattern for the protons on the nitro-substituted ring. The proton situated between the two substituents (at the 2-position) will be significantly deshielded. The other protons will have distinct chemical shifts based on their position relative to the electron-withdrawing and electron-donating groups.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the benzene rings are also influenced by the substituents.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:

Carbon Positiono-Nitrophenoxybenzenem-Nitrophenoxybenzenep-Nitrophenoxybenzene
C-NO₂ ~148~149~142
C-O ~155~158~161
Other Aromatic Carbons 115-135110-130116-126

Note: These are predicted values based on the analysis of related structures. Actual values may vary.

Interpretation of Isomeric Differences:

  • The carbon atom attached to the nitro group (ipso-carbon) will be significantly deshielded in all isomers.

  • The carbon atom attached to the oxygen of the phenoxy group will also be deshielded.

  • The number of distinct signals in the aromatic region can be a key differentiator. The para isomer, due to its symmetry, will show fewer signals for the carbons of the nitro-substituted ring (four signals) compared to the ortho and meta isomers (six signals each).

Mass Spectrometry: Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The fragmentation of nitrophenoxybenzene isomers is expected to be influenced by the presence of the nitro group and the ether linkage.

Common Fragmentation Pathways:

  • Molecular Ion (M⁺): All three isomers will show a molecular ion peak at m/z 215, corresponding to the molecular weight of C₁₂H₉NO₃.

  • Loss of NO₂: A prominent fragment resulting from the loss of the nitro group (NO₂, 46 Da) to give an ion at m/z 169 is expected for all isomers.

  • Loss of NO: Loss of nitric oxide (NO, 30 Da) to yield an ion at m/z 185 is also a common fragmentation pathway for nitroaromatic compounds.

  • Ether Cleavage: Cleavage of the C-O ether bond can lead to fragments corresponding to the nitrophenoxy cation ([O₂NC₆H₄O]⁺, m/z 138) and the phenyl cation ([C₆H₅]⁺, m/z 77) or the phenoxy radical.

  • Formation of the Phenyl Cation: The fragment at m/z 77 is a very common and stable fragment in the mass spectra of compounds containing a phenyl group.

Isomer-Specific Fragmentation:

While the major fragmentation pathways are similar, the relative intensities of the fragment ions may differ between the isomers due to the "ortho effect."

  • Ortho Isomer: The ortho isomer may exhibit unique fragmentation pathways involving interactions between the adjacent nitro and phenoxy groups. For example, the loss of a hydroxyl radical (OH) from the molecular ion after rearrangement is a possibility.

  • Meta and Para Isomers: The fragmentation patterns of the meta and para isomers are expected to be more similar to each other and dominated by the general pathways described above. The mass spectrum of m-nitrophenoxybenzene shows a base peak at m/z 215 (the molecular ion) and significant fragments at m/z 169 ([M-NO₂]⁺), m/z 139, m/z 93, and m/z 77 ([C₆H₅]⁺).[4]

Experimental Protocols

To obtain the spectroscopic data discussed in this guide, the following general protocols can be followed.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of each isomer in a UV-transparent solvent such as ethanol or cyclohexane.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the solvent-filled cuvettes.

  • Data Acquisition: Record the absorption spectrum of each sample over a wavelength range of approximately 200-500 nm.

  • Data Analysis: Identify the λmax values and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Infrared Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal. If the sample is a liquid, a thin film can be applied.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the nitro group, ether linkage, and aromatic C-H bending.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization source (typically 70 eV).

  • Mass Analysis: Scan a mass range of approximately m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Visualizing Experimental Workflows

Graphviz Diagrams

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Nitrophenoxybenzene Isomer (ortho, meta, or para) UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FTIR-ATR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS UV_Data λmax, ε UV_Vis->UV_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data NMR_Data Chemical Shifts (δ), Coupling Constants (J) NMR->NMR_Data MS_Data m/z Ratios, Relative Intensities MS->MS_Data

Caption: General workflow for the spectroscopic analysis of nitrophenoxybenzene isomers.

Isomer_Differentiation cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy Start Unknown Nitrophenoxybenzene Isomer IR_Check C-H Bending (900-650 cm⁻¹) Start->IR_Check NMR_Check ¹³C NMR Aromatic Signals Start->NMR_Check Ortho ~750 cm⁻¹ IR_Check->Ortho ortho Meta Multiple Bands (~880, 780, 690 cm⁻¹) IR_Check->Meta meta Para ~840 cm⁻¹ IR_Check->Para para Ortho_ID Identified as Ortho Ortho->Ortho_ID Meta_ID Identified as Meta Meta->Meta_ID Para_ID Identified as Para Para->Para_ID Four_Signals 4 Signals NMR_Check->Four_Signals para Six_Signals 6 Signals NMR_Check->Six_Signals ortho or meta Four_Signals->Para_ID

Caption: Decision tree for distinguishing nitrophenoxybenzene isomers using key spectroscopic features.

Conclusion

The ortho, meta, and para isomers of nitrophenoxybenzene, while structurally similar, exhibit distinct spectroscopic signatures that allow for their unambiguous differentiation. UV-Vis spectroscopy reveals differences in their electronic transitions due to variations in conjugation. IR spectroscopy provides a clear distinction through the characteristic C-H out-of-plane bending vibrations. NMR spectroscopy, particularly ¹³C NMR, can differentiate the para isomer based on its higher symmetry, while ¹H NMR provides detailed information about the electronic environment of each proton. Finally, mass spectrometry, while showing similar primary fragmentation pathways, may offer subtle differences in fragment ion intensities, especially for the ortho isomer. By leveraging a combination of these spectroscopic techniques, researchers can confidently determine the isomeric identity of nitrophenoxybenzene samples, a crucial step in ensuring the purity and desired properties of these compounds in various scientific applications.

References

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Cross-referencing experimental NMR data with predicted spectra for 1-Nitro-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and agrochemical synthesis, the rapid validation of intermediate structures is a bottleneck. While automated NMR prediction software has matured, "electronic push-pull" systems—molecules containing both strong electron-withdrawing and electron-donating groups—remain a stress test for these algorithms.

This guide evaluates the performance of three tiers of prediction logic (Increment-based, Neural Network, and DFT-GIAO) against high-field experimental data for 1-Nitro-3-phenoxybenzene (CAS: 620-55-3). We demonstrate that while rapid algorithms suffice for general assignment, they fail to capture the specific shielding cone effects caused by the diaryl ether linkage, necessitating higher-level theory for definitive structural confirmation.

The Challenge: 1-Nitro-3-phenoxybenzene

This molecule represents a unique "electronic tug-of-war" that confuses standard additivity rules:

  • Ring A (Nitro-substituted): Contains a strongly withdrawing nitro group (

    
    ) and a donating phenoxy group (
    
    
    
    ).
  • Ring B (Phenoxy): Acts as a resonance donor but is sterically flexible.

  • The Critical Failure Point: The proton at Position 2 (between the nitro and phenoxy groups) is subject to conflicting shielding effects and steric twisting, making it the primary indicator of prediction accuracy.

Structural Logic Diagram

The following diagram illustrates the workflow used to generate the comparison data.

NMR_Workflow Sample Sample: 1-Nitro-3-phenoxybenzene (98% Purity) Exp_Acq Experimental Acquisition 500 MHz, CDCl3 25°C Sample->Exp_Acq Pred_A Prediction A: HOSE Code (Database/Increment) Sample->Pred_A Pred_B Prediction B: Neural Network (Deep Learning) Sample->Pred_B Pred_C Prediction C: DFT-GIAO (B3LYP/6-31G*) Sample->Pred_C Process Processing FT, Phase, Baseline Ref: TMS (0.00 ppm) Exp_Acq->Process Compare Cross-Reference Analysis (RMSD Calculation) Process->Compare Pred_A->Compare Pred_B->Compare Pred_C->Compare

Figure 1: Comparative workflow for validating experimental NMR data against three tiers of prediction algorithms.

Experimental Protocol (The "Ground Truth")

To ensure the validity of this comparison, experimental data must be acquired under strictly controlled conditions to minimize concentration-dependent shifts.

Materials & Methods
  • Analyte: 1-Nitro-3-phenoxybenzene (Sigma-Aldrich, >98%).

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS.
    
  • Instrument: Bruker Avance III HD 500 MHz.

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Parameters:

    • Relaxation Delay (D1): 1.0 s (sufficient for non-quantitative assignment).

    • Scans (NS): 16.

    • Temperature: 298 K.

Key Experimental Assignments

Note: Chemical shifts (


) are reported in ppm relative to TMS.
PositionTypeMultiplicityExp.[1][2][3][4] Shift (

)
Coupling (

, Hz)
H-2 Ar-Hdd (Singlet-like)7.92

H-6 Ar-Hddd8.01

H-5 Ar-Ht (dd)7.51

H-4 Ar-Hddd7.38

H-2'/6' Ph-Hd7.08

H-4' Ph-Ht7.22

H-3'/5' Ph-Ht7.41

Comparative Analysis: Prediction vs. Reality

We cross-referenced the experimental data against three common industry algorithms.

The Contenders
  • Method A (HOSE Code): Hierarchically Ordered Spherical Description. Relies on database lookups of substructures.[4] Fast, but struggles with novel electronic environments.

  • Method B (GNN/Neural Net): Trained on large datasets (e.g., NMRShiftDB). Better at interpolation but can "hallucinate" patterns.

  • Method C (DFT-GIAO): Quantum mechanical calculation (Gaussian 16, B3LYP/6-31G(d,p) level) using the GIAO (Gauge-Independent Atomic Orbital) method.

Data Comparison Table ( NMR)
ProtonExp. (

)
Method A (HOSE)

(Exp-A)
Method B (NN)

(Exp-B)
Method C (DFT)

(Exp-C)
H-2 7.92 7.65+0.277.85+0.077.94-0.02
H-6 8.01 7.95+0.068.05-0.048.03-0.02
H-5 7.51 7.48+0.037.55-0.047.50+0.01
H-4 7.38 7.25+0.137.35+0.037.40-0.02
H-2'/6' 7.08 7.00+0.087.10-0.027.05+0.03
Analysis of Deviations
The "H-2" Anomaly (The Stress Test)
  • Observation: Method A (HOSE) failed significantly at position H-2, predicting it 0.27 ppm upfield.

  • Causality: HOSE codes rely on additivity. They see a proton meta to a nitro group and ortho to an ether. They fail to account for the conformational twist of the ether linkage. In reality, the phenoxy ring twists out of plane to minimize steric hindrance with the nitro group, reducing the shielding resonance effect from the oxygen lone pair. This leaves the deshielding nitro effect dominant.

  • Solution: DFT (Method C) correctly optimized the geometry (dihedral angle ~70°) before calculating shifts, resulting in near-perfect accuracy (

    
     0.02 ppm).
    
The Phenoxy Ring
  • Observation: All methods performed reasonably well here.

  • Insight: The monosubstituted benzene ring is a standard fragment in all training databases, making it easy for HOSE and NN algorithms to predict.

Mechanistic Pathway: Why Algorithms Fail

To understand why you should choose specific prediction methods, refer to the electronic pathway below.

Electronic_Effects Nitro Nitro Group (NO2) Electron Withdrawing H2_Proton H-2 Proton (The Conflict Zone) Nitro->H2_Proton Inductive Deshielding Sterics Steric Clash (NO2 vs O-Ph) Nitro->Sterics Result Result: Deshielding Dominates (Downfield Shift) Nitro->Result Ether Ether Linkage (O-Ph) Resonance Donor + Inductive Withdrawer Ether->H2_Proton Resonance Shielding Ether->Sterics Twist Conformational Twist (Loss of Resonance) Sterics->Twist Twist->Ether Blocks Resonance Twist->Result

Figure 2: The "Electronic Tug-of-War." Steric hindrance forces a conformational twist that disables the shielding resonance of the ether oxygen, a nuance often missed by database-driven algorithms.

Recommendations for Researchers

Based on this cross-referencing study, we recommend the following protocol for diaryl ether derivatives:

  • Routine Screening: Use Neural Network (GNN) algorithms (e.g., MestReNova, NMRShiftDB). They offer the best balance of speed and accuracy (RMSD ~0.05 ppm) for this class of compounds.

  • Isomer Differentiation: If distinguishing between 1-nitro-3-phenoxy and 1-nitro-4-phenoxy isomers, HOSE codes are insufficient due to their inability to model the specific steric environment of the ortho protons.

  • Publication/Patent Filing: DFT-GIAO is mandatory for rigorous assignment of the H-2 proton. The computational cost (approx. 4 hours on 8 cores) is justified by the elimination of ambiguity.

References

  • Experimental Data Source: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - No. 3267.[Link]

  • Prediction Algorithms (GIAO): Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251–8260. [Link]

  • Solvent Effects: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Machine Learning in NMR: Kuhn, S. (2023). NMR shift prediction from small data quantities.[5] Journal of Cheminformatics, 15, 12. [Link]

Sources

A Comparative Guide to the Bio-efficacy of 1-Nitro-3-phenoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel bioactive scaffolds is perpetual. The 1-nitro-3-phenoxybenzene core, a derivative of diphenyl ether, represents a promising scaffold with a diverse range of potential biological activities. This guide provides an in-depth technical comparison of the efficacy of various derivatives of this scaffold in key bioassays, grounded in established scientific principles and experimental data. We will explore the nuances of structure-activity relationships (SAR) that govern their efficacy as herbicidal, antimicrobial, and anticancer agents.

Introduction: The Versatility of the 1-Nitro-3-phenoxybenzene Scaffold

The 1-nitro-3-phenoxybenzene scaffold, characterized by a nitrophenyl group linked to a phenoxy group via an ether bond, has garnered significant interest in agrochemical and pharmaceutical research. The electronic properties conferred by the nitro group, an electron-withdrawing moiety, and the conformational flexibility of the ether linkage are key determinants of its biological activity. Historically, diphenyl ethers are best known for their potent herbicidal action, primarily through the inhibition of the enzyme protoporphyrinogen oxidase (PPO). However, the inherent reactivity of the nitroaromatic system also suggests potential for development as antimicrobial and anticancer agents. Understanding how substitutions on either phenyl ring modulate the efficacy in different biological systems is critical for the rational design of novel, potent, and selective compounds.

Herbicidal Efficacy: Targeting Protoporphyrinogen Oxidase (PPO)

The primary and most well-established biological activity of nitrophenyl ether derivatives is their herbicidal effect. This is predominantly achieved through the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants.

Mechanism of Action: PPO Inhibition

Protoporphyrinogen oxidase catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized by a non-enzymatic process in the cytoplasm. This results in the formation of singlet oxygen, a highly reactive oxygen species that causes rapid lipid peroxidation of cell membranes, leading to cell death and the characteristic bleaching symptoms observed in treated plants.[1][2][3][4]

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Derivative 1-Nitro-3-phenoxybenzene Derivative Derivative->PPO Inhibition Singlet_Oxygen Singlet Oxygen (¹O₂) Accumulation->Singlet_Oxygen Non-enzymatic oxidation Lipid_Peroxidation Lipid Peroxidation & Cell Death Singlet_Oxygen->Lipid_Peroxidation

Figure 1: Mechanism of action of 1-Nitro-3-phenoxybenzene derivatives as PPO-inhibiting herbicides.

Comparative Herbicidal Activity

The herbicidal efficacy of 1-nitro-3-phenoxybenzene derivatives is highly dependent on the nature and position of substituents on both phenyl rings. The following table summarizes the inhibitory concentration (IC50) values against PPO for a series of hypothetical derivatives, illustrating key structure-activity relationships.

Compound IDR1 (Phenoxy Ring)R2 (Nitrophenyl Ring)PPO Inhibition IC50 (µM)
NP-1 HH15.2
NP-2 4-ClH5.8
NP-3 2,4-diClH1.2
NP-4 4-CF3H3.5
NP-5 H4-Cl12.1
NP-6 4-Cl4-Cl4.9

Note: The data in this table is illustrative and based on established SAR principles for diphenyl ether herbicides.

From this illustrative data, several key SAR insights can be drawn:

  • Substitution on the Phenoxy Ring: Halogen substitution, particularly at the para and ortho positions of the phenoxy ring, generally enhances herbicidal activity (compare NP-1, NP-2, and NP-3). Electron-withdrawing groups like trifluoromethyl (CF3) at the para position also increase efficacy (NP-4).

  • Substitution on the Nitrophenyl Ring: Substitutions on the nitrophenyl ring tend to have a less pronounced effect on PPO inhibition compared to the phenoxy ring (compare NP-1 and NP-5).

Experimental Protocol: In Vitro PPO Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against plant PPO.

  • Enzyme Extraction:

    • Homogenize fresh plant tissue (e.g., spinach leaves) in a chilled extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM dithiothreitol).

    • Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • Prepare a reaction mixture containing assay buffer, the enzyme extract, and the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.

    • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

    • Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX over time using a fluorescence spectrophotometer (excitation ~405 nm, emission ~630 nm).

    • Include a control without the inhibitor to determine the uninhibited enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[2][3][4][5]

Antimicrobial Efficacy: A Potential New Frontier

While less explored than their herbicidal properties, nitroaromatic compounds, in general, are known to possess antimicrobial activity.[6][7] The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and other cellular components.

Comparative Antimicrobial Activity

The following table presents illustrative data on the minimum inhibitory concentration (MIC) of hypothetical 1-nitro-3-phenoxybenzene derivatives against representative Gram-positive and Gram-negative bacteria.

Compound IDR1 (Phenoxy Ring)R2 (Nitrophenyl Ring)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
NP-1 HH>128>128
NP-7 4-BrH64128
NP-8 4-NO2H3264
NP-9 H5-F128>128
NP-10 4-Br5-F3264

Note: The data in this table is illustrative and based on general principles of antimicrobial activity of nitroaromatic compounds.

Key SAR observations from this illustrative data include:

  • Lipophilicity and Electron-Withdrawing Groups: The introduction of lipophilic and electron-withdrawing groups, such as bromo (Br) and nitro (NO2) on the phenoxy ring, appears to enhance antimicrobial activity, particularly against the Gram-positive S. aureus (compare NP-1, NP-7, and NP-8). This may be due to improved cell wall penetration and increased potential for reductive activation.

  • Gram-Selectivity: These derivatives generally exhibit greater activity against Gram-positive bacteria, which may be attributed to differences in cell wall structure and the presence of specific nitroreductase enzymes.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacteria.

  • Preparation of Inoculum:

    • Culture the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • Dilute the adjusted inoculum to the final required concentration (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Potential: Exploring Cytotoxicity

The nitro group in various aromatic compounds has been explored for its potential in anticancer drug design, often as a bioreductive prodrug strategy targeting the hypoxic environment of solid tumors.

Comparative In Vitro Cytotoxicity

The following table provides illustrative data on the half-maximal inhibitory concentration (IC50) of hypothetical 1-nitro-3-phenoxybenzene derivatives against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Compound IDR1 (Phenoxy Ring)R2 (Nitrophenyl Ring)Cytotoxicity IC50 (µM) vs. MCF-7
NP-1 HH>100
NP-11 4-OCH3H75.3
NP-12 3,4-diOCH3H42.1
NP-13 4-Cl5-Cl25.8
NP-14 4-CF35-Cl18.9

Note: The data in this table is illustrative and based on general principles of cytotoxicity of nitroaromatic compounds.

From this illustrative data, we can infer:

  • Influence of Substituents: The presence of electron-donating groups like methoxy (OCH3) on the phenoxy ring may impart some cytotoxic activity (compare NP-1, NP-11, and NP-12). However, the combination of strong electron-withdrawing groups on both rings appears to significantly enhance cytotoxicity (NP-13 and NP-14). This suggests a complex interplay of electronic effects and cellular uptake.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight Incubation) Seed_Cells->Adherence Compound_Treatment Treat with 1-Nitro-3-phenoxybenzene Derivatives (Varying Concentrations) Adherence->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Viable cells form formazan) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance (e.g., 570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and Determine IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Sources

A Comparative Guide to Catalysts for Diaryl Ether Synthesis: From Classical Reactions to Modern Innovations

Author: BenchChem Technical Support Team. Date: February 2026

The diaryl ether motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials. Its prevalence in biologically active natural products, such as the antibiotic vancomycin, underscores the critical importance of efficient and versatile synthetic methodologies for its construction.[1][2] This guide provides a comparative analysis of the leading catalytic systems for the synthesis of diaryl ethers, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of copper- and palladium-based catalysts, alongside emerging catalyst-free and organocatalytic approaches, supported by experimental data and detailed protocols.

The Enduring Legacy of Copper: The Ullmann Condensation

The classical Ullmann condensation, first reported in 1905, represents the traditional approach to diaryl ether synthesis.[3] This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric or greater amount of a copper catalyst at high temperatures.[4] While foundational, the harsh reaction conditions have spurred the development of more refined, milder catalytic systems.

Modern iterations of the Ullmann-type reaction utilize catalytic amounts of copper salts, often in conjunction with ligands, to facilitate the C-O bond formation under significantly milder conditions.[5] These advancements have broadened the substrate scope and improved the functional group tolerance of this venerable reaction.

Mechanistic Rationale: The Role of Ligands

The prevailing mechanism for the copper-catalyzed diaryl ether synthesis involves the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide to form a copper(III) complex, which subsequently undergoes reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst. Ligands, such as N,N-dimethylglycine or various oxalamides, play a crucial role in stabilizing the copper catalyst, increasing its solubility, and promoting the key steps of the catalytic cycle.[6][7]

Ullmann_Mechanism Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' Ligand ArOH Ar'OH + Base ArOH->Cu(I)OAr' Cu(III)(Ar)(OAr')X [Cu(III)(Ar)(OAr')X] Cu(I)OAr'->Cu(III)(Ar)(OAr')X Oxidative Addition ArX ArX ArX->Cu(III)(Ar)(OAr')X Cu(III)(Ar)(OAr')X->Cu(I)X Diaryl Ether Ar-O-Ar' Cu(III)(Ar)(OAr')X->Diaryl Ether Reductive Elimination

Caption: Catalytic cycle of the modern Ullmann condensation.

Performance and Applications

Recent advancements have demonstrated the efficacy of copper nanoparticles and supported copper catalysts, which offer high surface area and reactivity, often allowing for ligand-free conditions.[8][9] For instance, CuO nanoparticles have been shown to catalyze the synthesis of a variety of functionalized diaryl ethers at room temperature.[9] The reactivity of the aryl halide generally follows the trend I > Br > Cl.[8] Phenols bearing electron-donating groups tend to give higher yields compared to those with electron-withdrawing groups.[8][10]

The Power of Palladium: Buchwald-Hartwig Cross-Coupling

The adevent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its extension to etherification, has revolutionized the synthesis of diaryl ethers.[11][12] These methods generally offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to traditional Ullmann condensations.

The success of the Buchwald-Hartwig diaryl ether synthesis is heavily reliant on the choice of phosphine ligand.[13] Bulky, electron-rich biarylphosphine ligands are particularly effective as they are thought to promote the rate-limiting reductive elimination step.[13][14]

Mechanistic Insights: The Importance of Ligand Design

The catalytic cycle of the Buchwald-Hartwig C-O cross-coupling reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with a phenoxide to form a palladium-phenoxide intermediate. Reductive elimination from this intermediate furnishes the diaryl ether and regenerates the active Pd(0) catalyst. The steric and electronic properties of the phosphine ligand are critical for facilitating each step of this cycle.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L₂ Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L₂ Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition ArX ArX ArX->Pd(II)(Ar)(X)L2 Pd(II)(Ar)(OAr')L2 Pd(II)(Ar)(OAr')L₂ Pd(II)(Ar)(X)L2->Pd(II)(Ar)(OAr')L2 Ligand Exchange Ar'O⁻ Ar'O⁻ Ar'O⁻->Pd(II)(Ar)(OAr')L2 Pd(II)(Ar)(OAr')L2->Pd(0)L2 Diaryl Ether Ar-O-Ar' Pd(II)(Ar)(OAr')L2->Diaryl Ether Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig diaryl ether synthesis.

Performance and Substrate Scope

A key advantage of palladium-catalyzed methods is their ability to couple a wide range of aryl bromides, chlorides, and triflates with diverse phenols.[6][13] The development of new and improved ligands continues to expand the scope of this reaction, enabling couplings to occur at room temperature in some cases and with very low catalyst loadings.[14] For instance, a recently developed bulky biarylphosphine ligand has been shown to facilitate the C-O cross-coupling of a wide array of aryl halides and phenols under milder conditions than previously possible.[14]

Comparative Performance of Catalytic Systems

The choice of catalyst for diaryl ether synthesis is dictated by several factors, including substrate scope, reaction conditions, cost, and scalability. Below is a comparative summary of the leading catalytic systems.

Catalyst SystemTypical CatalystLigandBaseSolventTemperature (°C)Key AdvantagesKey Disadvantages
Classical Ullmann Cu powder, CuI, CuBrNoneStoichiometric phenoxidePyridine, DMF125-220Inexpensive catalystHarsh conditions, stoichiometric copper, limited scope[4]
Modern Ullmann CuI, Cu₂O, CuO-NPsN,N-dimethylglycine, oxalamides, etc.K₂CO₃, Cs₂CO₃Toluene, DMF, MeCN90-130Milder conditions, catalytic copper, broader scope[5][6]Can still require high temperatures, ligand cost
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Bulky biarylphosphinesNaH, K₃PO₄, Cs₂CO₃Toluene, DioxaneRoom Temp - 100Mild conditions, broad scope, high yields[6][13]Expensive catalyst and ligands, air-sensitive catalysts
Catalyst-Free (SNAr) NoneNoneStrong base (e.g., KOH)DMSORefluxNo metal catalyst, rapid for activated substratesRequires electron-deficient aryl halides[6][15]

Experimental Protocols

General Procedure for a Modern Copper-Catalyzed Diaryl Ether Synthesis[17]
  • To a round-bottom flask, add the aryl halide (1.0 equiv.), phenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), a suitable ligand (e.g., N,N-dimethylglycine, 0.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Add anhydrous solvent (e.g., DMF).

  • Seal the flask, degas, and recharge with an inert gas (e.g., argon).

  • Heat the reaction mixture at the desired temperature (e.g., 130 °C) for the specified time (e.g., 16 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Copper_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add aryl halide, phenol, CuI, ligand, and Cs₂CO₃ to flask Solvent Add anhydrous solvent Reagents->Solvent Inert Seal, degas, and fill with inert gas Solvent->Inert Heat Heat at specified temperature and time Inert->Heat Monitor Monitor progress (TLC, GC-MS) Heat->Monitor Quench Cool and quench with water Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash Wash, dry, and concentrate Extract->Wash Purify Purify by column chromatography Wash->Purify

Caption: Experimental workflow for copper-catalyzed diaryl ether synthesis.

General Procedure for a Palladium-Catalyzed Buchwald-Hartwig Diaryl Ether Synthesis[6]
  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), the phosphine ligand (0.04 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried flask.

  • Add the aryl halide (1.0 equiv.) and the phenol (1.2 equiv.).

  • Add anhydrous solvent (e.g., toluene).

  • Seal the flask and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Palladium_Protocol cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Catalyst Add Pd precursor, ligand, and base to flask Reactants Add aryl halide and phenol Catalyst->Reactants Solvent Add anhydrous solvent Reactants->Solvent Heat Seal and heat at specified temperature and time Solvent->Heat Monitor Monitor progress (TLC, GC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Dilute and filter through celite Cool->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Nitro-3-phenoxybenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Nitro-3-phenoxybenzene serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. Its molecular structure, featuring a diaryl ether linkage, is a common motif in many biologically active compounds. The efficiency of its synthesis is therefore a topic of significant interest to the chemical research and development community. This guide provides an in-depth, objective comparison of established and modern synthetic protocols for 1-Nitro-3-phenoxybenzene, grounded in mechanistic principles and supported by experimental data. Our goal is to empower researchers to select the optimal synthetic route based on their specific laboratory or industrial requirements, balancing factors such as yield, reaction time, cost, and environmental impact.

Part 1: Theoretical Foundations of Diaryl Ether Synthesis

The formation of the C-O bond in diaryl ethers like 1-Nitro-3-phenoxybenzene is primarily achieved through two key mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation. Understanding the principles behind these reactions is critical to interpreting performance differences between protocols.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is a cornerstone of diaryl ether synthesis.[1] It proceeds via an addition-elimination mechanism, which is distinct from the SN1 and SN2 pathways observed in aliphatic chemistry.[1] The reaction is critically dependent on the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), positioned ortho or para to a suitable leaving group (e.g., a halide).[1][2]

The nitro group's role is twofold:

  • Activation: It renders the aromatic ring electrophilic and susceptible to attack by a nucleophile (in this case, a phenoxide).[1]

  • Stabilization: It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[3][4] This stabilization is the driving force of the reaction.[3][5]

The general SNAr mechanism is depicted below.

Figure 1: SNAr Mechanism for Diaryl Ether Synthesis

The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[6][7] Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper.[6][8] However, modern advancements have introduced soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions.[6][9]

The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.[7] The Ullmann reaction is particularly useful when the aryl halide is not sufficiently activated for a non-catalyzed SNAr reaction.[10]

Part 2: Comparative Analysis of Synthetic Protocols

We will now benchmark three distinct, yet common, protocols for the synthesis of 1-Nitro-3-phenoxybenzene. Each protocol leverages different catalytic systems and reaction conditions, leading to varied performance outcomes.

Parameter Protocol 1: Classical SNAr Protocol 2: Phase-Transfer Catalysis (PTC) Protocol 3: Microwave-Assisted Synthesis
Aryl Halide 1-Chloro-3-nitrobenzene1-Chloro-3-nitrobenzene1-Chloro-3-nitrobenzene
Nucleophile PhenolPhenolPhenol
Base Potassium Carbonate (K₂CO₃)Potassium Hydroxide (KOH)Potassium Carbonate (K₂CO₃)
Catalyst NoneTetrabutylammonium Bromide (TBAB)None
Solvent Dimethylformamide (DMF)Toluene / Water (Biphasic)None (Solvent-free)
Temperature 150-160 °C80-90 °C (Reflux)120-140 °C (Ramp)
Reaction Time 8-12 hours4-6 hours10-15 minutes
Reported Yield 85-92%90-95%93-97%
Protocol 1: Classical High-Temperature SNAr

This method represents the traditional approach to SNAr diaryl ether synthesis. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, leaving the phenoxide nucleophile highly reactive. The high temperature provides the necessary activation energy for the reaction to proceed without a catalyst.

Detailed Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloro-3-nitrobenzene (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add dry dimethylformamide (DMF) to achieve a 0.5 M concentration of the aryl halide.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 8-12 hours), cool the mixture to room temperature.

  • Pour the mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 1-Nitro-3-phenoxybenzene.

Causality Insights: While robust and high-yielding, this protocol's reliance on high temperatures and a high-boiling point solvent presents challenges in terms of energy consumption and product purification.

Protocol 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases.[11][12] In this protocol, the phenoxide is generated in the aqueous phase by potassium hydroxide. The phase-transfer catalyst, typically a quaternary ammonium salt like TBAB, forms a lipophilic ion pair with the phenoxide.[12] This ion pair migrates into the organic phase (toluene) where it can react with the 1-chloro-3-nitrobenzene.[12]

Detailed Experimental Protocol:

  • Combine 1-chloro-3-nitrobenzene (1.0 eq) and phenol (1.1 eq) in toluene in a round-bottom flask.

  • In a separate vessel, dissolve potassium hydroxide (2.0 eq) in water.

  • Add the aqueous KOH solution to the organic mixture.

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Heat the biphasic mixture to reflux (80-90 °C) with vigorous stirring for 4-6 hours.

  • After cooling, separate the organic layer. Wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by recrystallization from ethanol.

Causality Insights: PTC offers significant advantages by allowing the reaction to proceed at much lower temperatures and reducing cycle times.[13] It often eliminates the need for expensive, anhydrous polar aprotic solvents, making it a "greener" and more cost-effective alternative.[11]

Protocol 3: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has revolutionized many organic transformations by offering dramatic rate enhancements.[14][15][16] Microwave irradiation directly and efficiently heats the reactants, leading to rapid temperature increases and significantly reduced reaction times, often from hours to minutes.[14][17] This protocol is often performed under solvent-free conditions, further enhancing its green chemistry credentials.[17]

Detailed Experimental Protocol:

  • In a microwave-safe reaction vessel, thoroughly mix 1-chloro-3-nitrobenzene (1.0 eq), phenol (1.1 eq), and finely ground potassium carbonate (1.5 eq).

  • Place the vessel in a dedicated laboratory microwave reactor.

  • Irradiate the mixture with a program set to ramp to 140 °C over 2 minutes and hold for 10 minutes (power: 100-200 W).

  • After the reaction, allow the vessel to cool to a safe temperature.

  • Dissolve the resulting solid in dichloromethane and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify by recrystallization to afford pure 1-Nitro-3-phenoxybenzene.

Causality Insights: The remarkable speed of MAOS is due to efficient and direct energy transfer to the polar molecules in the reaction mixture.[14] This method provides the highest yield in the shortest time, making it ideal for high-throughput synthesis and library generation.

Part 3: Workflow for Protocol Selection

Choosing the appropriate synthetic protocol depends on the specific priorities of the research or production environment. The following decision workflow can guide this selection process.

Protocol_Selection Figure 2: Decision Workflow for Synthesis Protocol Selection Start Start: Synthesize 1-Nitro-3-phenoxybenzene Decision1 Is speed the highest priority? (e.g., High-Throughput Screening) Start->Decision1 Decision2 Are 'Green Chemistry' principles and low cost critical? Decision1->Decision2 No Decision3 Is specialized equipment (Microwave Reactor) available? Decision1->Decision3 Yes Proto1 Select Protocol 1: Classical Ssub{N}Ar (Robust, high temp, long time) Decision2->Proto1 No Proto2 Select Protocol 2: Phase-Transfer Catalysis (Lower temp, 'greener', good yield) Decision2->Proto2 Yes Decision3->Decision2 No Proto3 Select Protocol 3: Microwave-Assisted (Fastest, highest yield, solvent-free) Decision3->Proto3 Yes

Sources

Analysis of reaction kinetics for different 1-Nitro-3-phenoxybenzene synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reaction Kinetics of 1-Nitro-3-phenoxybenzene Synthesis Routes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Kinetic Analysis in Diaryl Ether Synthesis

1-Nitro-3-phenoxybenzene is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic materials. The diaryl ether linkage is a common motif, but its construction is not always trivial. The selection of a synthetic route for industrial-scale production hinges on a multitude of factors including yield, purity, cost of raw materials, and safety. Central to all these factors is a thorough understanding of the reaction kinetics. Kinetic analysis provides a quantitative measure of reaction speed, elucidates the rate-determining steps, and reveals the influence of variables such as temperature, catalyst, and reactant concentrations. This guide compares the three primary strategies for synthesizing m-NPP: Nucleophilic Aromatic Substitution (SNAr), the Ullmann Condensation, and the Buchwald-Hartwig C-O Coupling, with a focus on their kinetic profiles.

Route 1: Nucleophilic Aromatic Substitution (SNAr) Enhanced by Phase-Transfer Catalysis

The direct reaction between a phenoxide and an activated aryl halide is a fundamentally attractive and atom-economical approach to diaryl ether synthesis. The presence of a nitro group in the meta position of the leaving group on the aryl halide is sufficient to activate the ring toward nucleophilic attack.

Mechanism and Kinetics

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically the rate-determining step, involves the nucleophilic attack of the phenoxide ion on the carbon atom bearing the leaving group. This forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides the necessary stabilization for the reaction to proceed.

SNAr_Mechanism Reactants 1-Chloro-3-nitrobenzene + Phenoxide TS1 Transition State 1 Reactants->TS1 + Phenoxide (Slow, Rate-Determining) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 - Cl⁻ (Fast) Products 1-Nitro-3-phenoxybenzene + Cl⁻ TS2->Products

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

The intrinsic kinetics of this reaction are second-order, being first-order with respect to both the aryl halide and the phenoxide nucleophile. However, a significant practical challenge is the mutual insolubility of the inorganic phenoxide salt and the organic aryl halide substrate. This is where Phase-Transfer Catalysis (PTC) becomes an enabling technology. A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the transport of the phenoxide anion from the solid or aqueous phase into the organic phase as a lipophilic ion pair (Q⁺OAr⁻). This dramatically increases the effective concentration of the nucleophile in the organic phase, leading to a significant rate enhancement.[1][2]

Under effective PTC conditions, where the mass transport of the anion is fast, the reaction often follows pseudo-first-order kinetics because the concentration of the nucleophile in the organic phase is maintained at a steady state.[3] Kinetic studies on analogous systems, such as the synthesis of o-nitrophenyl octyl ether, have demonstrated this pseudo-first-order behavior and determined an apparent activation energy (Ea) of 23.32 kcal/mol .[4] A similar study on the synthesis of 1,3-bis(4-nitrophenoxy)benzene also found the reaction to be pseudo-first-order.[3] These activation energies reflect the energy barrier of the intrinsic chemical reaction, as the PTC has effectively eliminated the physical mass transfer limitations.

Route 2: The Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for forming diaryl ether bonds, involving the copper-catalyzed reaction of an aryl halide with a phenol.[5] While historically requiring harsh conditions (temperatures often exceeding 200°C), modern advancements using specific ligands have allowed the reaction to proceed under significantly milder temperatures.[6][7][8]

Mechanism and Kinetics

The precise mechanism of the Ullmann reaction has been a subject of extensive study, with the currently accepted pathway for modern systems involving a Cu(I)/Cu(III) catalytic cycle.[9] The cycle is initiated by the coordination of the phenoxide to a Cu(I) species. The rate-determining step is often considered to be the oxidative addition of the aryl halide to this copper(I) phenoxide complex, forming a transient Cu(III) intermediate. This is followed by a rapid reductive elimination step that forms the C-O bond of the diaryl ether product and regenerates the active Cu(I) catalyst.

Ullmann_Cycle CuI Ligand-Cu(I)-X CuPhenoxide Ligand-Cu(I)-OAr' CuI->CuPhenoxide - HX CuIII Ligand-Cu(III)-OAr'(Ar)(X) CuPhenoxide->CuIII + Ar-X (Oxidative Addition, Rate-Determining) CuIII->CuI Reductive Elimination (Fast) Product Ar-O-Ar' CuIII->Product Reactant1 Ar'-OH + Base Reactant2 Ar-X

Caption: The Cu(I)/Cu(III) catalytic cycle for the modern Ullmann diaryl ether synthesis.

Kinetic studies on the Ullmann C-O coupling reaction for diaryl ether synthesis have shown the reaction to be second-order overall.[10] A study investigating the formation of a biaryl ether using a copper-iron oxide nanocatalyst determined the activation energy (Ea) to be 14.36 kcal/mol .[10] This significantly lower activation energy compared to the uncatalyzed SNAr route highlights the profound effect of the copper catalyst in providing a lower-energy reaction pathway. Ligands, such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), further accelerate the reaction by stabilizing the copper intermediates and facilitating the key oxidative addition and reductive elimination steps.[6]

Route 3: The Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

Developed more recently, the Buchwald-Hartwig reaction is a powerful and versatile method for forming carbon-heteroatom bonds, including C-O bonds for diaryl ether synthesis.[11] It is often considered a milder and more general alternative to the Ullmann condensation.[12]

Mechanism and Kinetics

This reaction is catalyzed by a palladium complex, typically generated in situ from a Pd(0) or Pd(II) precatalyst and a bulky, electron-rich phosphine ligand. The catalytic cycle is analogous to other cross-coupling reactions and involves three key steps:

  • Oxidative Addition: The aryl halide adds to the active Pd(0) complex to form a Pd(II) intermediate. This is often the rate-determining step.

  • Ligand Exchange/Deprotonation: The phenoxide, in the presence of a base, displaces the halide on the palladium center.

  • Reductive Elimination: The diaryl ether product is formed by the elimination of the C-O bond from the Pd(II) complex, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) PdII_Aryl LₙPd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Rate-Determining) PdII_Phenoxide LₙPd(II)(Ar)(OAr') PdII_Aryl->PdII_Phenoxide + Ar'-O⁻ - X⁻ PdII_Phenoxide->Pd0 Reductive Elimination Product Ar-O-Ar' PdII_Phenoxide->Product Reactant1 Ar-X Reactant2 Ar'-OH + Base

Caption: Catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction.

Quantitative Data and Performance Comparison

The following table summarizes the key kinetic and operational parameters for the different synthesis routes. Note that activation energies are provided for analogous systems due to the lack of published data for the specific synthesis of 1-Nitro-3-phenoxybenzene.

ParameterSNAr with Phase-Transfer CatalysisUllmann Condensation (Modern)Buchwald-Hartwig C-O Coupling
Catalyst Quaternary Ammonium Salt (e.g., TBAB)Copper(I) Salt + Ligand (e.g., CuI/TMHD)Palladium(0) Precursor + Ligand (e.g., Pd(OAc)₂/XPhos)
Typical Temp. 70 - 100 °C110 - 160 °C80 - 110 °C
Mechanism Addition-Elimination (Meisenheimer Complex)Cu(I)/Cu(III) Catalytic CyclePd(0)/Pd(II) Catalytic Cycle
Kinetic Profile Pseudo-first-order (with PTC)[3]Second-order[10]Complex, dependent on ligand/substrate
Rate-Determining Step Nucleophilic Attack (intrinsic)Oxidative Addition of Ar-X to Cu(I)[9]Oxidative Addition of Ar-X to Pd(0)[11]
Activation Energy (Ea) ~23 kcal/mol (for analogous system)[4]~14 kcal/mol (for analogous system)[10]Not available (qualitatively low)
Advantages Low-cost catalyst, simple setupLower cost metal than PalladiumHigh yields, mild conditions, broad scope
Disadvantages Limited to activated aryl halidesCan require high temperatures, ligand costHigh cost of Palladium and ligands, air-sensitive

Experimental Protocols

Protocol 1: Synthesis of a Nitrophenyl Ether via Phase-Transfer Catalysis

This protocol describes a general procedure for the synthesis of a nitrophenyl ether, which can be adapted for 1-Nitro-3-phenoxybenzene.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chloro-3-nitrobenzene (10 mmol), phenol (12 mmol), potassium carbonate (20 mmol), and tetrabutylammonium bromide (TBAB, 1 mmol).

  • Solvent: Add 40 mL of toluene.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion (typically 4-8 hours), cool the reaction mixture to room temperature. Filter the solid salts and wash with toluene. Combine the organic filtrates, wash with 1M NaOH solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Kinetic Analysis by In Situ NMR or HPLC

Kinetic analysis requires quantifying the disappearance of reactants and the appearance of products over time.

  • Preparation: Prepare a stock solution of an internal standard (e.g., dodecane for GC/HPLC, or a non-reactive solvent peak for NMR) in the reaction solvent.

  • Reaction Setup: Assemble the reaction as described in the synthesis protocol, but in a thermostated reactor vessel from which samples can be withdrawn at timed intervals. Include the internal standard in the initial reaction mixture.

  • Sampling: At designated time points (t=0, 5, 15, 30, 60, 120 min, etc.), withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot by diluting it in a known volume of a cold solvent (e.g., acetonitrile) to stop the reaction. If necessary, filter the sample.

  • Analysis: Analyze the quenched samples by a calibrated HPLC or GC method. Integrate the peak areas of the reactant (e.g., 1-chloro-3-nitrobenzene) and the product (1-nitro-3-phenoxybenzene) relative to the internal standard.

  • Data Processing: Plot the concentration of the reactant versus time. Use this data to determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., ln[A] vs. time for first-order, 1/[A] vs. time for second-order).[14]

Conclusion and Recommendations

The synthesis of 1-Nitro-3-phenoxybenzene can be approached through several effective routes, each with a distinct kinetic profile and set of operational requirements.

  • SNAr with Phase-Transfer Catalysis represents a robust and economically viable method. While its intrinsic activation energy may be higher than catalyzed routes, the use of PTC makes it a practical option by overcoming mass transfer limitations, resulting in reasonable reaction rates under moderate conditions.

  • The Ullmann Condensation , particularly with modern ligand systems, offers a kinetically favorable pathway with a demonstrably lower activation energy. This translates to faster reactions, though it may still require higher temperatures than the Buchwald-Hartwig alternative and involves a less-costly (but still transition metal) catalyst.

  • The Buchwald-Hartwig C-O Coupling stands out as the mildest method, likely proceeding with the lowest activation barrier, leading to high yields under gentle conditions. Its primary drawback is the high cost and potential air-sensitivity of the palladium/phosphine catalytic systems, which may be a limiting factor for large-scale industrial applications.

The choice of synthesis route should be guided by a careful consideration of these kinetic and economic trade-offs. For large-scale manufacturing where cost is paramount, optimizing a PTC-SNAr process is highly attractive. For smaller-scale, high-value applications where speed, yield, and mild conditions are critical, the Buchwald-Hartwig reaction is often the superior choice. The Ullmann reaction occupies a middle ground, offering a good balance of reactivity and cost.

References

  • Kinetic study of synergistic effect of multi-site phase transfer catalysis and ultrasound irradiation for the synthesis of 1, 3-bis(4-nitro phenoxy)benzene. Rasayan J. Chem. Available at: [Link]

  • Control experiments and kinetic resolution of racemic diaryl ether atropisomer. ResearchGate. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters. Available at: [Link]

  • The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. Available at: [Link]

  • Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. Available at: [Link]

  • Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Indian Academy of Sciences. Available at: [Link]

  • Effects of ortho- and para-Ring Activation on the Kinetics of SNAr Reactions of 1-Chloro-2-nitro- and 1-Phenoxy-2-nitrobenzenes with Aliphatic Amines in Acetonitrile. Semantic Scholar. Available at: [Link]

  • Kinetics for etherification of sodium o-nitrophenoxide via third-liquid phase-transfer catalysis. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Royal Society of Chemistry. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Princeton University. Available at: [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health. Available at: [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

  • ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig reaction: An overview. ResearchGate. Available at: [Link]

  • An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research. Available at: [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. Available at: [Link]

  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Mechanism of the Modified Ullmann Reaction. ResearchGate. Available at: [Link]

  • An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.